N-(3-(Dimethylamino)propyl)methacrylamide
Description
Significance of N-(3-(Dimethylamino)propyl)methacrylamide in Polymer Science and Engineering
The primary significance of DMAPMA in polymer science lies in its ability to impart pH-responsiveness to polymers. The tertiary amine group in its side chain has a pKa value that allows it to be protonated or deprotonated in response to changes in the acidity or basicity of the surrounding environment. This change in ionization state directly influences the polymer's conformation, solubility, and interaction with other molecules. Consequently, polymers containing DMAPMA can exhibit tunable properties, such as controlled swelling and shrinking in hydrogels or reversible phase transitions in solution.
Furthermore, DMAPMA is a versatile monomer for various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The ability to use controlled polymerization techniques enables the synthesis of well-defined polymers with precise control over molecular weight, architecture (e.g., block copolymers, star polymers), and narrow molecular weight distributions. This level of control is crucial for designing materials with highly specific and predictable functionalities for sophisticated applications.
Historical Perspective on the Development and Initial Academic Investigations of this compound
The development of DMAPMA is intrinsically linked to the broader history of acrylic and methacrylic polymer chemistry, which saw significant advancements throughout the 20th century. The initial impetus for creating functional monomers like DMAPMA arose from the desire to introduce specific chemical functionalities into polymer chains, thereby expanding their utility beyond simple structural materials. Early academic investigations into polymers containing tertiary amine groups focused on their polyelectrolyte behavior and their potential as flocculants and ion-exchange resins. As the understanding of polymer physics and chemistry deepened, researchers began to explore the stimuli-responsive nature of these materials, leading to the synthesis and characterization of polymers based on monomers like DMAPMA. These initial studies laid the groundwork for the more advanced applications that are being explored today.
Current Research Frontiers and Emerging Applications of this compound-Based Materials
Current research on DMAPMA-based materials is vibrant and multidisciplinary, with a strong focus on biomedical and materials science applications. One of the most promising frontiers is in the area of gene delivery. researchgate.net The cationic nature of protonated DMAPMA polymers allows them to form complexes with negatively charged nucleic acids like DNA and siRNA, facilitating their delivery into cells. researchgate.net Researchers are actively developing DMAPMA-based vectors that are not only efficient but also exhibit lower cytotoxicity compared to traditional viral and non-viral vectors.
Another significant area of research is the development of "smart" hydrogels. These crosslinked polymer networks can absorb and retain large amounts of water and exhibit dramatic changes in their swelling behavior in response to environmental stimuli. DMAPMA-based hydrogels are being investigated for applications such as controlled drug release, where the release of a therapeutic agent can be triggered by a change in pH, and as sensors that can detect changes in their environment. sigmaaldrich.comrsc.org
Furthermore, the ability to graft DMAPMA polymers onto surfaces has opened up new possibilities for creating functional coatings. These coatings can be designed to have antimicrobial properties, to control cell adhesion, or to act as responsive surfaces for various analytical and biomedical devices. The ongoing exploration of DMAPMA in these and other emerging areas underscores its continued importance as a key building block for the next generation of advanced functional materials.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | sigmaaldrich.com |
| Molecular Weight | 170.25 g/mol | sigmaaldrich.com |
| Appearance | Viscous liquid | sigmaaldrich.com |
| Boiling Point | 134 °C at 2 mmHg | sigmaaldrich.com |
| Density | 0.94 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.479 | sigmaaldrich.com |
| Solubility | Water soluble | researchgate.net |
Key Research Findings on this compound-Based Materials
| Research Area | Polymer System | Synthesis Method | Key Findings | Reference |
| Stimuli-Responsive Polymers | Poly(DMAPMA-co-methyl methacrylate) | Free Radical Polymerization | Homopolymer PDMAPMA shows an LCST of ~35°C only at pH 14. Copolymerization with MMA allows for a tunable LCST over a wider pH range (>8.5) and temperature range (room temperature to ~70°C) with the addition of salt. | mdpi.com |
| Hydrogels for Mechanical Applications | Poly(DMAPMA) hydrogel with cetyltrimethylammonium bromide (CTAB) as a template | Free Radical Polymerization | The compression moduli of templated hydrogels increased nearly tenfold (from ~3.0 to 30.0 kPa) compared to isotropic ones. | rsc.org |
| Gene Delivery | Well-defined cationic glycopolymers based on DMAPMA hydrochloride | RAFT Polymerization | Glycopolymers showed better cell viabilities than corresponding cationic homopolymers. P(DMAPMA₆₅-b-LAEMA₁₅) and P[(DMAPMA₆₅-b-MPMA₆₃)-b-LAEMA₁₆] polyplexes demonstrated high EGFR knockdown and low post-transfection toxicity. | researchgate.netnih.gov |
| Biocompatibility | Poly(DMAPMA·HCl) homo- and copolymers | RAFT Polymerization | The in vitro cytotoxicity of the resulting polymers was investigated by the MTT assay in HeLa cells, indicating the importance of controlled synthesis for biocompatibility. | rsc.org |
| Antimicrobial Materials | Quaternized P(DMAPMA-stat-DAA) hydrogel | RAFT Polymerization | The hydrogel exhibited antimicrobial properties and showed potential for biomedical applications. | rsc.org |
| CO₂ Sensing | Poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm) | Free Radical Polymerization | The polymer demonstrates a two-region electrical response to CO₂ exposure, with direct current resistance reaching a minimum at approximately 50% protonation of the tertiary amine groups. |
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCSMCGLZFNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64080-86-0 | |
| Record name | Poly[N-[3-(dimethylamino)propyl]methacrylamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64080-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7040154 | |
| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5205-93-6, 67296-21-3 | |
| Record name | N-[3-(Dimethylamino)propyl]methacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((Dimethylamino)propyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067296213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Dimethylaminopropyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63OBQ7BZDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
####### 2.2.2.1.2.8. Copolymerization with Cationic Surfmers for Oily Wastewater Treatment
Homopolymerization of N-(3-(Dimethylamino)propyl)methacrylamide
The synthesis of homopolymers of DMAPMA, known as poly(this compound) (PDMAPMA), can be achieved through various polymerization methods. These methods range from conventional radical polymerization to more advanced controlled/living radical polymerization techniques, which offer precise control over the polymer architecture.
Conventional free-radical polymerization is a robust and widely used method for synthesizing PDMAPMA. sigmaaldrich.comkrackeler.com This technique typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to initiate the polymerization of the DMAPMA monomer. researchgate.nettandfonline.com The reaction can be carried out in various organic solvents, including benzene (B151609), toluene (B28343), and tetrahydrofuran (B95107) (THF). researchgate.netnih.govmdpi.com
In a typical procedure, DMAPMA is dissolved in a suitable solvent, and the initiator is added. The reaction mixture is then heated under an inert atmosphere to trigger the decomposition of the initiator and the subsequent polymerization. nih.govmdpi.com For instance, the free radical polymerization of DMAPMA has been successfully conducted in toluene at 60°C using AIBN as the initiator. nih.gov Another example involves the polymerization in benzene at 60°C, also with AIBN. tandfonline.com While this method is straightforward and effective for producing high molecular weight polymers, it generally results in polymers with broad molecular weight distributions and limited control over the final polymer structure. acs.org
A study by researchers synthesized poly(N-[3-(dimethylamino)propyl] methacrylamide) (pDMAPMAm) via free radical polymerization to investigate its electrical response to carbon dioxide. acs.org
Table 1: Examples of Radical Homopolymerization of DMAPMA
| Initiator | Solvent | Temperature (°C) | Reference |
|---|---|---|---|
| Azobisisobutyronitrile (AIBN) | Toluene | 60 | nih.gov |
| Azobisisobutyronitrile (AIBN) | Benzene | 60 | tandfonline.com |
To overcome the limitations of conventional radical polymerization, controlled/living radical polymerization (CLRP) techniques have been employed for the synthesis of well-defined PDMAPMA. acs.orgusm.edu These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. acs.orgproquest.com Among the various CLRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be particularly effective for DMAPMA. acs.orgusm.edursc.orgresearchgate.net
RAFT polymerization of DMAPMA is typically conducted in aqueous media, which is advantageous for its applications in biological systems. acs.orgusm.eduresearchgate.net The process utilizes a chain transfer agent (CTA), an initiator, and carefully controlled reaction conditions to achieve a living polymerization character. For the RAFT polymerization of DMAPMA hydrochloride (DMAPMA·HCl), a common setup involves using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA and 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.org The polymerization is often performed in a mixture of water at an acidic pH and an organic solvent like 2-propanol. rsc.org
One study reported the successful RAFT polymerization of DMAPMA in an aqueous buffer at pH 5, which afforded excellent control over the polymerization process, achieving up to 98% conversion with a resulting polymer having a molecular weight of 38,000 g/mol and a low polydispersity index of 1.12. usm.eduresearchgate.net The use of a buffered system is crucial for maintaining the integrity of the CTA and ensuring the living nature of the polymerization. acs.orgusm.eduresearchgate.net
Atom Transfer Radical Polymerization (ATRP) has also been explored for acrylamide-type monomers, though with mixed success. While ATRP has been successfully used for monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), achieving well-defined polymers at room temperature, its application to N,N-dimethylacrylamide has been reported as uncontrolled. cmu.educmu.eduacs.org
Table 2: Conditions for RAFT Homopolymerization of DMAPMA
| CTA | Initiator | Solvent | pH | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Water/2-Propanol (2:1) | Acidic | 70 | Optimal for well-defined homopolymers. | rsc.org |
| 4-Cyanopentanoic acid dithiobenzoate (CTP) | Not specified | Aqueous Buffer | 5 | 70 | Excellent control up to 98% conversion. | usm.eduresearchgate.net |
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Azobisisobutyronitrile (AIBN) | Toluene | N/A | 70 | Successful RAFT polymerization of a related monomer. | nih.gov |
Copolymerization of this compound
Copolymerization of DMAPMA with other monomers is a powerful strategy to tailor the properties of the resulting polymers for specific applications. By incorporating different comonomers, it is possible to modulate characteristics such as hydrophobicity, charge density, and stimuli-responsiveness.
Radical copolymerization is a straightforward method to synthesize copolymers of DMAPMA. This technique has been used to copolymerize DMAPMA with a variety of comonomers, including acrylates and methacrylates. researchgate.net For instance, the radical copolymerization of DMAPMA with methyl acrylate (B77674) (MA) and methyl methacrylate (MMA) has been carried out in benzene at 60°C using AIBN as the initiator. researchgate.nettandfonline.com The reactivity ratios of the comonomers, which describe their relative reactivities in the copolymerization process, were determined using methods such as Fineman-Ross, Mayo-Lewis, and Kelen-Tudos. researchgate.nettandfonline.com
In the copolymerization of DMAPMA with MMA in benzene, the reactivity ratios were found to be 0.40 for DMAPMA and 1.60 for MMA. researchgate.net For the copolymerization with MA in the same solvent, the reactivity ratios were closer, at 0.64 for DMAPMA and 0.51 for MA. researchgate.net These values indicate that the composition of the resulting copolymer can be influenced by the choice of comonomer and the initial monomer feed ratio.
The radical copolymerization of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene has also been investigated, revealing that the total initial concentration of monomers can significantly affect the copolymer composition. researchgate.net
Table 3: Reactivity Ratios for Radical Copolymerization of DMAPMA in Benzene
| Comonomer | Reactivity Ratio (DMAPMA, r1) | Reactivity Ratio (Comonomer, r2) | Reference |
|---|---|---|---|
| Methyl Methacrylate (MMA) | 0.40 | 1.60 | researchgate.net |
| Methyl Acrylate (MA) | 0.64 | 0.51 | researchgate.net |
Controlled copolymerization techniques, particularly RAFT polymerization, have been successfully applied to synthesize well-defined block and statistical copolymers of DMAPMA. usm.edursc.orgresearchgate.net These methods allow for the precise placement of monomer units within the polymer chain, leading to materials with highly controlled properties.
Block copolymers of DMAPMA have been prepared by first synthesizing a PDMAPMA macro-chain transfer agent (macro-CTA) via RAFT polymerization. This macro-CTA is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. usm.edursc.orgresearchgate.net This approach has been used to create block copolymers of DMAPMA with monomers such as N,N-dimethylacrylamide (DMA) and (ar-vinylbenzyl)trimethylammonium chloride (VBTAC). usm.eduresearchgate.net
Statistical copolymers of DMAPMA have also been synthesized via RAFT polymerization. rsc.orgacs.org In this case, DMAPMA·HCl has been copolymerized with other methacrylamide (B166291) monomers like 2-aminoethyl methacrylamide hydrochloride (AEMA) and N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA) in a 50:50 molar ratio. acs.org The RAFT copolymerization of OPG8OEG8MA and DMAPMA has been carried out using 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid as the CTA and AIBN as the initiator in toluene. mdpi.com
Table 4: Examples of Controlled Copolymerization of DMAPMA
| Copolymer Type | Comonomer | Polymerization Method | Key Features | Reference |
|---|---|---|---|---|
| Diblock | N,N-Dimethylacrylamide (DMA) | RAFT | Synthesized from a PDMAPMA macro-CTA. | usm.eduresearchgate.net |
| Diblock | (ar-Vinylbenzyl)trimethylammonium chloride (VBTAC) | RAFT | Prepared using a PDMAPMA macro-CTA. | usm.eduresearchgate.net |
| Statistical | 2-Aminoethyl methacrylamide hydrochloride (AEMA) | RAFT | Synthesized with a 50:50 molar ratio of comonomers. | acs.org |
| Statistical | N-(3-Aminopropyl) morpholine methacrylamide (MPMA) | RAFT | Prepared with a 50:50 molar ratio of comonomers. | acs.org |
| Statistical | methoxy[oligo(propylene glycol)-block-oligo(ethylene glycol)]methacrylate (OPG8OEG8MA) | RAFT | Copolymerized in toluene at 60°C. | mdpi.com |
The copolymerization of this compound (DMAPMA) with 2-Aminoethyl methacrylamide hydrochloride (AEMA) has been explored to create novel copolymers with tailored properties. Both statistical and block copolymers of these two monomers have been successfully synthesized, primarily through controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.org
The hydrochloride form of both monomers, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) and 2-aminoethyl methacrylamide hydrochloride (AEMA), is often utilized in these polymerizations. researchgate.netrsc.org The synthesis is typically conducted in an aqueous medium or a mixture of water and an organic solvent like 2-propanol. rsc.org The use of RAFT polymerization allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). rsc.org
In the synthesis of block copolymers, a homopolymer of one monomer, for instance, poly(DMAPMA·HCl), is first synthesized and then used as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer, AEMA, to form a diblock copolymer, poly(DMAPMA·HCl)-b-poly(AEMA). researchgate.netrsc.org For statistical copolymers, both monomers are polymerized together, leading to a random distribution of the monomer units along the polymer chain. researchgate.netrsc.org
Research Findings
Detailed studies on the copolymerization of DMAPMA and AEMA have demonstrated the successful synthesis of both statistical and block copolymers. The research highlights the utility of RAFT polymerization in achieving well-defined polymer architectures.
Characterization of these copolymers typically involves techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Mw/Mn), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the copolymer composition.
The following interactive data table summarizes the typical molecular characteristics of statistical copolymers of DMAPMA·HCl and AEMA synthesized via RAFT polymerization.
Table 1: Molecular Characteristics of Statistical Copolymers of DMAPMA·HCl and AEMA
| Copolymer Sample | Monomer Feed Ratio (DMAPMA:AEMA) | M ( g/mol ) | M/M |
|---|---|---|---|
| p(DMAPMA-st-AEMA) 1 | 70:30 | 25,000 | 1.15 |
| p(DMAPMA-st-AEMA) 2 | 50:50 | 28,500 | 1.18 |
| p(DMAPMA-st-AEMA) 3 | 30:70 | 32,000 | 1.20 |
Note: The data in this table is illustrative and represents typical values obtained from RAFT polymerization of similar systems. Actual experimental values may vary.
The copolymerization of this compound (DMAPMA), typically as a hydrochloride salt (DMAPMA·HCl), with N-(3-Aminopropyl) morpholine methacrylamide (MPMA) has been explored through controlled radical polymerization techniques. rsc.orgresearchgate.net Specifically, Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization has been employed to synthesize both diblock and statistical copolymers of these monomers. rsc.orgresearchgate.net
Research into this area has focused on creating well-defined cationic polymers. rsc.orgresearchgate.net The synthesis process often begins with the homopolymerization of DMAPMA·HCl to create a macro-chain transfer agent (macroCTA). rsc.orgresearchgate.net This p(DMAPMA·HCl)-based macroCTA is then utilized for the subsequent block copolymerization with MPMA, which contains a morpholine ring in its pendant group. rsc.orgresearchgate.net This method allows for the creation of structured diblock copolymers where a block of p(DMAPMA·HCl) is followed by a block of p(MPMA).
In addition to block copolymers, statistical copolymers of DMAPMA·HCl and MPMA have also been successfully synthesized. rsc.orgresearchgate.net In statistical copolymers, the monomer units are distributed randomly along the polymer chain rather than in distinct blocks.
The RAFT polymerization process for this system is typically conducted in an aqueous-organic solvent mixture under acidic conditions. rsc.org Key components and conditions for the polymerization are detailed in the table below.
Table 1: Typical Components for RAFT Polymerization of DMAPMA·HCl and MPMA
| Component | Role | Specific Example |
| Monomers | Building blocks of the polymer | DMAPMA·HCl, MPMA |
| Chain Transfer Agent (CTA) | Controls the polymerization | 4-Cyanopentanoic acid dithiobenzoate (CTP) |
| Initiator | Starts the polymerization reaction | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) |
| Solvent System | Dissolves reactants | Water (acidic pH) and 2-propanol mixture (e.g., 2:1 ratio) |
This table is generated based on the general RAFT polymerization conditions described for DMAPMA·HCl with various comonomers, including MPMA. rsc.org
The synthesis in an acidic medium and subsequent purification, often by precipitation in acetone (B3395972), are crucial steps that ensure the retention of the dithioester chain-end groups. rsc.org These groups are characteristic of the RAFT process and are essential for maintaining the "living" nature of the polymerization, enabling the creation of well-defined block structures. rsc.org The resulting cationic copolymers, containing both dimethylamino and morpholine functional groups, can be further utilized as macroinitiators for subsequent polymerization with other monomers. researchgate.net
Copolymerization of this compound with 2-Lactobionamidoethyl Methacrylamide: A Detailed Examination
The strategic combination of different monomers to create copolymers with tailored properties is a cornerstone of modern polymer chemistry. A notable example of this approach is the copolymerization of this compound (DMAPMA) and 2-Lactobionamidoethyl Methacrylamide (LAEMA). This process yields sophisticated glycopolymers with potential applications in advanced biomedical fields, particularly in the delivery of therapeutic nucleic acids like siRNA. researchgate.netresearchgate.net
The copolymerization of these two monomers is primarily achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmention chain Transfer (RAFT) polymerization being a prominent method. researchgate.netresearchgate.netresearchgate.net This technique allows for the synthesis of well-defined block and statistical copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net
Research Findings
The synthesis of copolymers from DMAPMA and LAEMA results in amphiphilic structures where the DMAPMA units provide a cationic character, crucial for interacting with negatively charged molecules like nucleic acids, and the LAEMA units, bearing a galactose moiety, offer biocompatibility and potential for targeted cellular uptake via galactose receptors. researchgate.netresearchgate.netbohrium.com
Research has demonstrated the successful synthesis of both diblock and statistical copolymers of DMAPMA and LAEMA. researchgate.netresearchgate.net For instance, a poly(DMAPMA) block can be synthesized first and subsequently used as a macro-chain transfer agent for the polymerization of LAEMA, resulting in a P(DMAPMA-b-LAEMA) diblock copolymer. researchgate.net This controlled synthesis is critical for tailoring the properties of the resulting copolymer for specific applications.
One of the key applications explored for these copolymers is in the field of gene delivery. The cationic DMAPMA segments can electrostatically complex with siRNA, while the LAEMA segments can enhance the stability and biocompatibility of the resulting polyplexes. researchgate.netresearchgate.net Studies have indicated that glycopolymers such as P(DMAPMA-b-LAEMA) can show excellent results in cellular uptake and high gene knockdown efficiency with low toxicity. researchgate.netresearchgate.net For example, a diblock copolymer designated as P(DMAPMA65-b-LAEMA15) has been reported to achieve over 80% knockdown of the EGFR gene in HeLa cells with less than 15% cytotoxicity. researchgate.netbohrium.com
While detailed data on the molecular characteristics of a wide range of P(DMAPMA-co-LAEMA) copolymers are not extensively available in a single comprehensive source, the principles of RAFT polymerization allow for the predictable synthesis of copolymers with varying monomer ratios and molecular weights. The table below illustrates a hypothetical representation of such copolymers based on the established synthesis methods.
| Copolymer ID | DMAPMA mole % | LAEMA mole % | Mn (kDa) | PDI |
| P(DMAPMA-co-LAEMA)-1 | 70 | 30 | 25 | <1.2 |
| P(DMAPMA-co-LAEMA)-2 | 50 | 50 | 30 | <1.2 |
| P(DMAPMA-co-LAEMA)-3 | 30 | 70 | 35 | <1.2 |
This table is a representative example and does not reflect actual experimental data from a single source.
The stimuli-responsive behavior of these copolymers, particularly in response to pH and temperature, is a critical area of investigation, though detailed findings specifically for the DMAPMA-LAEMA system are not widely published. The tertiary amine group in the DMAPMA monomer imparts a pH-responsive character to the copolymer. bohrium.com At pH values below its pKa, the amine groups are protonated, leading to a cationic charge and increased hydrophilicity. Conversely, at higher pH values, the deprotonation of these groups reduces the charge and can influence the copolymer's solubility and aggregation behavior. The incorporation of the hydrophilic LAEMA monomer is expected to modulate this response.
Advancements in Polymer Chemistry: The Copolymerization of this compound and 2-Methacryloyloxyethyl Phosphorylcholine
The development of advanced functional polymers is a cornerstone of materials science, with applications spanning from biomedical devices to drug delivery systems. Within this field, the strategic combination of different monomers to create copolymers with tailored properties is of paramount importance. A significant area of research has been the copolymerization of this compound (DMAPMA) and 2-Methacryloyloxyethyl Phosphorylcholine (MPC). This article focuses on the scientific findings related to the synthesis and characterization of these copolymers.
The copolymerization of the cationic monomer DMAPMA with the zwitterionic monomer MPC has been successfully achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined block and statistical copolymers with specific architectures and molecular weights.
Researchers have detailed the synthesis of both diblock and statistical copolymers of DMAPMA hydrochloride (DMAPMA·HCl) and MPC. researchgate.net The process typically involves the initial synthesis of a poly(DMAPMA·HCl) macro-chain transfer agent (macro-CTA). This macro-CTA is then utilized for the subsequent block copolymerization of MPC, resulting in a P(DMAPMA·HCl)-b-P(MPC) diblock copolymer. researchgate.net
The synthesis is generally conducted in a solvent mixture of water at an acidic pH and 2-propanol. researchgate.net Key reagents used in this RAFT polymerization include:
Chain Transfer Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CTP) is employed to control the polymerization process. researchgate.net
Initiator: 4,4′-Azobis(4-cyanovaleric acid) (ACVA) serves as the radical initiator. researchgate.net
In addition to block copolymers, statistical copolymers of DMAPMA·HCl and MPC have also been synthesized, where the monomer units are randomly distributed along the polymer chain. researchgate.net The synthesis in an acidic medium followed by purification via precipitation in acetone has been shown to be effective in retaining the dithioester chain end groups, which are crucial for the controlled nature of RAFT polymerization. researchgate.net
While the successful synthesis of P(DMAPMA-co-MPC) has been reported, detailed characterization data from the primary literature, such as specific molecular weights (Mn, Mw), polydispersity indices (PDI), and precise copolymer compositions for a series of these copolymers, are not widely available in publicly accessible domains. This information is critical for establishing structure-property relationships and for the tailored design of these materials for specific applications.
The following data tables are representative of the type of information that would be generated in such research, illustrating the expected outcomes of controlled polymerization. The values presented are hypothetical and serve as a template for how such data would be organized.
Table 1: Hypothetical Data for P(DMAPMA·HCl)-b-P(MPC) Diblock Copolymers
| Sample ID | Target DP (DMAPMA) | Target DP (MPC) | Molar Feed Ratio (DMAPMA:MPC) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| DB-1 | 50 | 50 | 1:1 | Data not available | Data not available |
| DB-2 | 50 | 100 | 1:2 | Data not available | Data not available |
| DB-3 | 100 | 50 | 2:1 | Data not available | Data not available |
DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index; GPC = Gel Permeation Chromatography.
Table 2: Hypothetical Data for P(DMAPMA·HCl-stat-MPC) Statistical Copolymers
| Sample ID | Molar Feed Ratio (DMAPMA:MPC) | Copolymer Composition (DMAPMA:MPC) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|
| ST-1 | 1:1 | Data not available | Data not available | Data not available |
| ST-2 | 1:3 | Data not available | Data not available | Data not available |
| ST-3 | 3:1 | Data not available | Data not available | Data not available |
Mn = Number-average molecular weight; PDI = Polydispersity Index; GPC = Gel Permeation Chromatography.
Further research and the publication of detailed experimental data are necessary to fully elucidate the properties and potential applications of these promising copolymers.
The development of intelligent polymeric materials, particularly those responsive to environmental pH changes, has garnered significant attention for various applications. Within this class of materials, hydrogels synthesized from the copolymerization of this compound (DMAPMA) and itaconic acid (IA) have demonstrated notable pH-sensitive properties. These hydrogels are created through the aqueous copolymerization of the basic monomer, DMAPMA, and the acidic monomer, IA, with the use of a crosslinking agent to form a three-dimensional network. researchgate.net
A novel pH-sensitive hydrogel system composed of itaconic acid and N-[3-(dimethylamino) propyl] methacrylamide was designed and synthesized via aqueous copolymerization. researchgate.net The process utilizes N,N-methylene bisacrylamide as a chemical crosslinker to form the hydrogel structure. The chemical structure of these hydrogels has been confirmed using Fourier transform infrared (FTIR) spectroscopy. researchgate.net
The resulting poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} (PDMAPMAIA) hydrogels exhibit a porous microstructure, a feature that is advantageous for swelling and diffusion-based applications. researchgate.net The composition of the monomer feed plays a crucial role in determining the final properties of the hydrogel. Different molar ratios of DMAPMA and IA are used to tailor the pH-responsiveness and swelling behavior of the hydrogels. researchgate.net
The synthesis parameters for a series of these hydrogels, designated as PDMAPMAIA-50, PDMAPMAIA-60, PDMAPMAIA-70, and PDMAPMAIA-80, are detailed in the table below. The numerical suffix indicates the mole percentage of itaconic acid in the monomer feed.
Table 1: Feed Composition of PDMAPMAIA Hydrogels
| Sample ID | Itaconic Acid (mol %) | This compound (mol %) | Water (mol %) |
| PDMAPMAIA-50 | 50 | 50 | 200 |
| PDMAPMAIA-60 | 60 | 40 | 250 |
| PDMAPMAIA-70 | 70 | 30 | 300 |
| PDMAPMAIA-80 | 80 | 20 | 350 |
| The concentrations of N,N-methylene bisacrylamide (MBA), sodium persulfate (SPS), and N,N,N',N'-tetramethylethylenediamine (TEMED) in the feed were 2, 0.5, and 3 mol %, respectively. The molar percentage of water is relative to the total monomer content. |
The pH-dependent swelling behavior of these hydrogels is a key characteristic. Swelling experiments conducted in buffer solutions at various pH values (ranging from 1.2 to 10) at 37°C demonstrate the hydrogels' sensitivity to the surrounding pH. researchgate.net An increase in the itaconic acid content in the monomer feed leads to an increased swelling ratio of the hydrogels. researchgate.net This is attributed to the ionization of the carboxylic acid groups of itaconic acid at higher pH values, leading to electrostatic repulsion and, consequently, greater swelling.
The morphology of the hydrogels has been investigated using scanning electron microscopy (SEM), which revealed a highly porous structure with uniformly arranged pores. researchgate.net X-ray diffraction (XRD) analysis indicated the amorphous nature of the hydrogels, with an increase in the itaconic acid content reducing the crystallinity. researchgate.net
The table below summarizes the equilibrium swelling ratios of different PDMAPMAIA hydrogels at various pH values.
Table 2: Equilibrium Swelling Ratio of PDMAPMAIA Hydrogels at Different pH Values
| Hydrogel Sample | pH 1.2 | pH 4.0 | pH 6.0 | pH 7.4 | pH 10.0 |
| PDMAPMAIA-50 | 2.5 | 4.0 | 8.5 | 12.0 | 15.0 |
| PDMAPMAIA-60 | 2.0 | 3.5 | 10.0 | 15.0 | 20.0 |
| PDMAPMAIA-70 | 1.8 | 3.0 | 12.0 | 18.0 | 25.0 |
| PDMAPMAIA-80 | 1.5 | 2.5 | 15.0 | 22.0 | 30.0 |
| Data is derived from graphical representations in the source material and represents the general trend. researchgate.net |
In addition to pH sensitivity, these hydrogels have also shown temperature-responsive swelling behavior when tested in simulated intestinal fluid at temperatures ranging from 20 to 70°C. researchgate.net The hydrogels exhibited increased swelling at higher temperatures. researchgate.net
The unique pH- and temperature-sensitive properties of this compound and itaconic acid copolymers make them promising materials for controlled-release applications, particularly for the targeted delivery of therapeutic agents to specific sites within the gastrointestinal tract. researchgate.net
An in-depth examination of the copolymerization of this compound and N-tert-butyl Acrylamide (B121943) for the development of advanced nanogels.
The copolymerization of this compound (DMAPMA) with N-tert-butyl acrylamide (NTBA) represents a significant strategy in the formulation of dual-stimuli responsive nanogels. These nanogels are designed to respond to changes in both pH and temperature, a characteristic that makes them highly suitable for a range of biomedical applications, particularly in the realm of targeted drug delivery. The integration of DMAPMA imparts a pH-sensitive character due to its tertiary amine group, while NTBA introduces thermoresponsive properties.
Nanogels are three-dimensional, cross-linked polymer networks that are swollen by a solvent, typically water. nih.govnih.gov Their nanoscale size, high water content, and tunable properties make them excellent candidates for encapsulating and delivering therapeutic agents. nih.govnih.gov The copolymerization of DMAPMA and NTBA allows for the precise tuning of the nanogel's response to environmental cues.
Research Findings
While direct studies on the copolymerization of DMAPMA and NTBA for nanogel synthesis are not extensively documented, a wealth of information can be drawn from analogous systems. Research on copolymers of N-substituted acrylamides, such as N-isopropylacrylamide (NIPAM) and NTBA, provides significant insights into the expected behavior of DMAPMA-NTBA nanogels. researchgate.net Similarly, studies on the copolymerization of DMAPMA with other monomers establish its role in conferring pH sensitivity. researchgate.netresearchgate.net
The synthesis of such nanogels is typically achieved through methods like free-radical polymerization. researchgate.net In a common approach, the monomers (DMAPMA and NTBA), a cross-linking agent, and an initiator are polymerized in a suitable solvent system. The relative concentrations of the monomers are a critical parameter that dictates the properties of the resulting nanogels.
The incorporation of NTBA, a hydrophobic monomer, alongside a more hydrophilic monomer like NIPAM has been shown to produce nanogels with thermogelling capabilities at low concentrations. researchgate.net It is anticipated that a similar synergy would be observed in a DMAPMA-NTBA system. The resulting nanogels would likely exhibit a lower critical solution temperature (LCST), a point at which they undergo a phase transition from a swollen to a collapsed state as the temperature increases. This thermoresponsive behavior is crucial for the controlled release of an encapsulated payload.
The DMAPMA component, with its tertiary amine group, provides the nanogel with pH responsiveness. At a pH below the pKa of the dimethylamino group, the amine is protonated, leading to electrostatic repulsion between the polymer chains and causing the nanogel to swell. Conversely, at a higher pH, the amine groups are deprotonated, reducing repulsion and causing the nanogel to shrink. This pH-dependent swelling and deswelling can be exploited for drug release in specific physiological environments, such as the acidic microenvironment of a tumor.
The particle size and stability of these nanogels are crucial for their in vivo performance. Dynamic Light Scattering (DLS) is a common technique used to characterize the size of nanogels. utwente.nl The size of the nanogels can be influenced by various factors during synthesis, including monomer concentration and the type and amount of surfactant used. rsc.org
Table 1: Anticipated Properties of DMAPMA-NTBA Nanogels Based on Analogous Systems
| Property | Expected Characteristic | Rationale/Analogous System Finding |
| Stimuli-Responsiveness | Dual pH and thermo-responsive | DMAPMA provides pH sensitivity; NTBA provides thermo-sensitivity, similar to other N-substituted acrylamides. nih.govnih.gov |
| Particle Size | Typically in the range of 100-300 nm | Consistent with sizes reported for other copolymer nanogels. nih.govmdpi.com |
| Synthesis Method | Free-radical dispersion or emulsion polymerization | Common and effective methods for producing nanogels. researchgate.net |
| Drug Release Mechanism | Triggered by changes in temperature and/or pH | The collapse of the nanogel structure in response to stimuli facilitates the release of the encapsulated drug. nih.gov |
Table 2: Representative Data on Nanogel Particle Size from a Study on a Similar System
| Sample | Monomer Ratio (Example) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Nanogel A | 70:30 (NIPAM:TBAM) | 150 | 0.15 |
| Nanogel B | 50:50 (NIPAM:TBAM) | 180 | 0.12 |
| Nanogel C | 30:70 (NIPAM:TBAM) | 210 | 0.18 |
| Data is hypothetical and based on trends observed in similar systems like those described in reference researchgate.net. |
An article focusing on the chemical compound this compound is detailed below.
The radical copolymerization of N-[(3-(Dimethylamino)propyl]methacrylamide (DMAPMA) with methyl acrylate (MA) or methyl methacrylate (MMA) serves as a significant method for synthesizing copolymers with tailored properties. Research into this area has provided detailed insights into the reactivity of these monomers and the composition of the resulting polymers.
One key study investigated the radical copolymerization of DMAPMA with both MA and MMA in a benzene solvent at 60°C, using 2,2′-azobisisobutyronitrile (AIBN) as the initiator. researchgate.nettandfonline.com The total concentration of monomers was maintained at 20 mmol in 25 ml of benzene, with the AIBN concentration at 0.25% based on the total moles of the monomers. tandfonline.com The resulting copolymers were isolated and purified by precipitation from a chloroform (B151607)/ethanol solution into hexane (B92381) to ensure the removal of unreacted monomers. tandfonline.com The conversion rate was kept low, around 10%, to accurately determine the monomer reactivity ratios. tandfonline.com
The compositions of the copolymers were determined through elemental microanalysis. researchgate.nettandfonline.com Based on these compositions, the monomer reactivity ratios were calculated using several established methods, including the Fineman-Ross, Mayo-Lewis, and Kelen-Tudos methods, to ensure accuracy and consistency. researchgate.nettandfonline.com
The reactivity ratios determined by the Kelen-Tudos method, which is often favored for its reliability, are presented in the table below. These ratios indicate the relative reactivity of each monomer toward the growing polymer chain. For the MA/DMAPMA system, the reactivity ratios were r1=0.48 (for MA) and r2=0.63 (for DMAPMA). researchgate.nettandfonline.com In the case of the MMA/DMAPMA system, the ratios were found to be r1=1.36 (for MMA) and r2=0.31 (for DMAPMA). researchgate.nettandfonline.com
Further analysis using the Alfrey-Price equation allowed for the calculation of the Q and e values for DMAPMA, which characterize the general reactivity and polarity of the monomer, respectively. researchgate.nettandfonline.com These parameters are crucial for predicting the copolymerization behavior of DMAPMA with other monomers.
Interactive Data Table: Monomer Reactivity Ratios for the Copolymerization of DMAPMA
| System (M1/M2) | r1 (M1) | r2 (M2) | Method | Source(s) |
| Methyl Acrylate / DMAPMA | 0.48 | 0.63 | Kelen-Tudos | researchgate.nettandfonline.com |
| Methyl Methacrylate / DMAPMA | 1.36 | 0.31 | Kelen-Tudos | researchgate.nettandfonline.com |
It has been noted that in the copolymerization of DMAPMA with methyl methacrylate in benzene, the reactivity ratios were determined to be 0.40 and 1.60. researchgate.net The nature of the solvent and its mass fraction can considerably influence these values. researchgate.net For instance, the copolymerization of DMAPMA with methyl acrylate in benzene has also been reported with close reactivity ratios of 0.64 and 0.51. researchgate.net
Studies on multifunctional copolymers based on DMAPMA and MMA have also been conducted. mdpi.com These copolymers were synthesized via free radical copolymerization in an organic solvent using AIBN as the initiator and were found to be soluble in water. mdpi.com
Surface-Initiated Polymerization of this compound
Surface-Initiated RAFT Polymerization for Polymer Brushes
Surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization is a powerful technique for grafting polymer chains from a substrate to form well-defined polymer brushes. This method has been successfully applied to this compound (DMAPMAAm) to create controllable cationic polymer films on silicon wafers. ulakbim.gov.tr
The process begins with the functionalization of the substrate. A silicon wafer is first treated with 3-aminopropyltriethoxysilane (B1664141) (APTS) to introduce amine groups onto the surface. These amine groups are then reacted with 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic succinimide (B58015) ester (CPSE) to immobilize the RAFT agent on the substrate. ulakbim.gov.tr
The SI-RAFT polymerization of DMAPMAAm is then carried out from this functionalized surface. The reaction utilizes a "free" RAFT agent, 4-cyanopentanoic acid dithiobenzoate (CPAD), and an initiator, 4,4'-azobis-4-cyanopentanoic acid (CPA), in the solution. ulakbim.gov.tr This "grafting from" approach allows for the growth of dense polymer brushes, poly(N-[3-(Dimethylamino)propyl]methacrylamide) [poly(DMAPMAAm)], directly from the wafer surface. ulakbim.gov.tr
The formation of homogeneous, tethered poly(DMAPMAAm) brushes has been confirmed through various analytical techniques, including grazing angle attenuated total reflectance-Fourier transform infrared spectroscopy (GATR-FTIR), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). ulakbim.gov.tr A key advantage of this method is the ability to control the thickness of the polymer brush by simply varying the reaction time. By analyzing the number-average molecular weight and the ellipsometric thickness, it is possible to confirm the synthesis of densely grafted films and achieve a "brush-like" conformation for the polymer chains. ulakbim.gov.tr
Fabrication of this compound-Based Hydrogels
Free Radical Solution Polymerization for Hydrogel Synthesis
Hydrogels based on this compound (DMAPMAAm) are commonly synthesized via free radical polymerization in an aqueous solution. rsc.orgresearchgate.net This method involves the polymerization of the DMAPMAAm monomer in the presence of a crosslinking agent and a chemical initiator. rsc.org
A typical synthesis involves dissolving the DMAPMAAm monomer and a crosslinker, such as N,N′-methylenebisacrylamide (BIS or MBA), in deionized water. rsc.orgresearchgate.net An initiator is then added to start the polymerization reaction. A common initiator system is a redox pair, such as sodium persulfate (SPS) and N,N,N′,N′-tetramethylethylenediamine (TEMED). researchgate.net Alternatively, thermal initiators like 4,4'-azobis-4-cyanopentanoic acid (CPA) or azobisisobutyronitrile (AIBN) can be used, often requiring the reaction to be heated (e.g., to 60 °C). acs.org
The reaction mixture is typically purged with an inert gas, like nitrogen, to remove oxygen, which can inhibit free radical polymerization. nih.gov Upon completion of the reaction, transparent hydrogels are formed. These hydrogels are then purified by immersing them in distilled water for an extended period to wash out any unreacted monomers or other reagents. researchgate.net
Templated Polymerization for Morphological Control of Hydrogels
To overcome limitations such as poor mechanical strength in conventionally prepared poly(DMAPMAAm) hydrogels, templated polymerization has been employed. rsc.org This technique uses a template, such as a cationic surfactant, to control the morphology and enhance the properties of the resulting hydrogel. rsc.org
One specific approach involves free radical solution polymerization in the presence of cetyltrimethylammonium bromide (CTAB), a cationic surfactant that forms lyotropic liquid crystal (LLC) mesophases. rsc.org The polymerization is carried out with varying concentrations of both the DMAPMAAm monomer and the CTAB template. rsc.org The standard components of crosslinker (BIS) and initiator (potassium persulfate, KPS) are also used. rsc.org
The presence of the CTAB template during polymerization leads to the formation of organized structures within the hydrogel. Polarized optical microscopy (POM) and X-ray diffraction (XRD) analyses have shown the formation of lamellar and hexagonal mesophases before the removal of the CTAB template. rsc.org
This templating strategy has a significant impact on the mechanical properties of the hydrogel. The compression moduli of these templated (T)-PDMAPMAAm hydrogels were found to increase by nearly a factor of ten, from approximately 3.0 kPa for isotropic hydrogels to 30.0 kPa for the templated versions. rsc.org This demonstrates that templated polymerization is an effective method for achieving morphological control and substantially improving the mechanical strength of poly(DMAPMAAm) hydrogels. rsc.org
Advanced Characterization and Analytical Methodologies for N 3 Dimethylamino Propyl Methacrylamide Polymers
Spectroscopic Analysis of N-(3-(Dimethylamino)propyl)methacrylamide Polymers
Spectroscopic methods are fundamental in the characterization of DMAPMA-based polymers, offering non-destructive ways to elucidate chemical composition and structure at molecular and atomic levels.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is a powerful and accurate technique for determining the molar composition of copolymers. creative-biostructure.com By integrating the signals corresponding to the protons of each monomer unit in the copolymer, their relative ratio can be precisely calculated. magritek.com
In the ¹H NMR spectrum of a copolymer containing DMAPMA, specific peaks are assigned to its constituent protons. For instance, in copolymers of DMAPMA and methyl methacrylate (B99206) (MMA), the composition can be determined by comparing the integral of the peak corresponding to the protons of the methyl group (-CH₃) attached to the oxygen of the MMA ester (around 3.6 ppm) with the integral of the peak for the protons adjacent to the tertiary amine in DMAPMA (-CH₂–N(CH₃)₂) at approximately 2.2 ppm. mdpi.com The absence of sharp peaks from monomer units, typically found between 5.5 and 6.5 ppm, confirms the successful polymerization. mdpi.com
The chemical environment significantly affects the proton shifts. For example, upon protonation of the tertiary amine group in DMAPMA by bubbling CO₂ through a solution, the peaks corresponding to the dimethylamino group shift downfield. The signals for –CH₂–N–(CH₃)₂ and –CH₂–CH₂–N(CH₃)₂ move from 2.3, 2.2, and 1.6 ppm to 3.0, 2.8, and 1.8 ppm, respectively, indicating a change in the electronic environment of the amine. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for P(DMAPMA-co-MMA) in D₂O
| Assigned Protons (Monomer Unit) | Chemical Shift (ppm) |
| -CH₃ of main polymer chain (DMAPMA & MMA) | 0.8–1.8 |
| -CH₂- of main polymer chain (DMAPMA & MMA) | 0.8–1.8 |
| –CH₂–N(CH₃)₂ (DMAPMA) | 2.2 |
| –N(CH₃)₂ (DMAPMA) | 2.3 |
| –CH₂–CH₂–N(CH₃)₂ (DMAPMA) | 1.6 |
| -O-CH₃ (MMA) | 3.6 |
Data sourced from MDPI mdpi.com
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for confirming the chemical structure of polymers by identifying their functional groups. For polymers containing DMAPMA, FTIR spectra provide clear evidence of successful polymerization and the incorporation of the monomer into the polymer backbone. acs.orgresearchgate.net
The analysis of poly(DMAPMA) homopolymers and its copolymers reveals characteristic absorption bands. The key vibrations include the C=O stretching of the amide group (Amide I band) and the N-H bending (Amide II band). acs.orgdoi.org
Table 2: Characteristic FTIR Absorption Bands for Poly(DMAPMA)
| Wavenumber (cm⁻¹) | Vibration Assignment | Reference |
| 3334 | N-H stretching | nih.gov |
| 2777 | -N(CH₃)₂ stretching | acs.org |
| 1629-1661 | C=O stretching (Amide I) | acs.orgnih.gov |
| 1525-1536 | N-H bending (Amide II) | acs.orgnih.gov |
| 1460 | C-H bending | acs.org |
| 1373 | -CH₃ bending | acs.org |
In hydrogels formed from DMAPMA and itaconic acid, FTIR spectra confirm the presence of both monomer units within the copolymer structure. researchgate.netresearchgate.net The spectra of these copolymers show the characteristic peaks from both the DMAPMA and the itaconic acid units, confirming their successful copolymerization. researchgate.net This technique is valuable for verifying the chemical integrity of the synthesized polymer. acs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. vot.pleag.com For DMAPMA-based polymer films, XPS provides critical information about the surface chemistry, which governs properties like wettability and biocompatibility. eag.com
An XPS analysis of a polymer surface provides the atomic concentrations of the elements present, primarily carbon (C), oxygen (O), and nitrogen (N) for a DMAPMA polymer. High-resolution scans of the individual elemental peaks, such as C1s, O1s, and N1s, offer insight into the chemical bonding environments. researchgate.net The N1s signal is particularly important for DMAPMA polymers as it can be used to characterize the amine groups at the surface. nih.gov The binding energy of the N1s peak can differentiate between tertiary amine groups and any potential protonated or oxidized nitrogen species on the surface. vot.pl The spectra are typically referenced by setting the hydrocarbon C1s peak to a binding energy of 285.0 eV. diva-portal.org
Table 3: Example of Surface Elemental Composition from XPS Analysis
| Element | Binding Energy Region | Typical Information Yielded |
| Carbon (C1s) | ~285 eV | Distinguishes between C-C/C-H, C-N, and C=O bonds. |
| Nitrogen (N1s) | ~400 eV | Confirms presence of amine groups and their chemical state (e.g., tertiary amine, quaternary ammonium). vot.plnih.gov |
| Oxygen (O1s) | ~532 eV | Identifies carbonyl (C=O) oxygen from the amide group. |
This surface-specific information is vital, as the outermost layer of a polymer film is what interacts with the surrounding environment, and its composition may differ from the bulk material.
Morphological and Microstructural Characterization
Understanding the physical structure of DMAPMA polymer films at the micro- and nanoscale is key to controlling their macroscopic properties and performance.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. youtube.com It is uniquely suited for characterizing polymer surfaces at the nanoscale, revealing morphology, roughness, and film thickness without requiring a vacuum environment. youtube.commdpi.com
For DMAPMA-based polymer films, AFM can be used to visualize the surface morphology and quantify its roughness. acs.org Studies have shown that the surface of a poly(DMAPMAm) film can change in response to external stimuli. For example, the average surface roughness of a pDMAPMAm film was found to increase significantly after exposure to CO₂. researchgate.net This change is attributed to the protonation of the tertiary amine sites by carbonic acid, leading to conformational changes in the polymer chains at the surface. researchgate.net
Table 4: AFM Surface Roughness of a pDMAPMAm Film Before and After CO₂ Exposure
| Condition | Average Surface Roughness (nm) |
| Before CO₂ Exposure | 22.7 |
| After CO₂ Exposure | 50.8 |
Data sourced from ResearchGate researchgate.net
In addition to topography and roughness, AFM is also used to measure the thickness of polymer films with high precision. covalentmetrology.com By creating a scratch in the film and scanning across it, a height profile can be generated, from which the film thickness is determined directly.
Water contact angle measurements are a straightforward and effective method for quantifying the wettability of a polymer surface, indicating whether it is hydrophilic (water-loving) or hydrophobic (water-repelling). researchgate.net The contact angle is the angle a water droplet makes with the surface. mdpi.com A low contact angle (<90°) signifies a hydrophilic surface, while a high contact angle (>90°) indicates a hydrophobic surface. mdpi.com
The surface properties of DMAPMA-containing polymers can be tuned. For example, the surface of a polyethylene (B3416737) film, which is naturally hydrophobic with a water contact angle of around 98°-102°, can be made highly hydrophilic through plasma treatment, causing the contact angle to drop to as low as 25°. dtic.mil While not a direct measurement on a pure DMAPMA polymer, this demonstrates how surface modification, a common strategy used with functional polymers, drastically alters wettability. The presence of the hydrophilic amide and amine groups in DMAPMA polymers generally imparts a degree of hydrophilicity to the surface. The precise contact angle would depend on the polymer's exact composition, chain conformation at the surface, and any surface treatments performed. researchgate.net This property is critical for applications involving interactions with aqueous environments or biological systems.
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (MW) and polydispersity index (PDI) of polymers derived from this compound (DMAPMA). This analysis provides critical information on the distribution of polymer chain sizes, which influences the material's physical and chemical properties.
Controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are often employed to synthesize poly(DMAPMA) with well-defined architectures. GPC is used to confirm the success of these controlled polymerizations, which aim for narrow molecular weight distributions, indicated by a low PDI (Mw/Mn). For instance, RAFT polymerization has been used to create polymer brushes containing DMAPMA, resulting in samples with a PDI of approximately 1.3. mdpi.com Similarly, studies on poly(N-[3-(diethylamino)propyl]methacrylamide), a related polymer, have shown that RAFT polymerization can yield a PDI of 1.35, which is narrower than the 1.50 obtained through conventional free-radical polymerization. nih.gov
In a typical analysis, a polymer sample is dissolved in a suitable solvent, such as chloroform (B151607) or N,N-dimethylacetamide (DMAc), filtered, and injected into the GPC system. nih.govacs.org The results yield the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI. Research has documented the synthesis of various DMAPMA-based copolymers with molar masses ranging from approximately 30,000 to 60,000 g·mol⁻¹. mdpi.comnih.govresearchgate.net
| Polymer System | Polymerization Method | Molar Mass (g·mol⁻¹) | Polydispersity Index (PDI) | Source |
| PDEAPMA-R | RAFT Polymerization | 33,000 - 35,000 | 1.35 | nih.gov |
| PDEAPMA-C | Free Radical | 33,000 - 35,000 | 1.50 | nih.gov |
| DMAPMA-containing brushes | RAFT Polymerization | 40,000 - 60,000 | ~1.3 | mdpi.com |
| P(DMAPMA-co-MMA) | Not Specified | Not Specified | Not Specified | mdpi.com |
| PNIPAM-b-PDMAEMA | RAFT Polymerization | Confirmed via GPC | Not Specified | bohrium.comugm.ac.id |
Table 1: Representative molecular weight and polydispersity data for DMAPMA-related polymers from GPC analysis. PDEAPMA is poly(N-[3-(diethylamino)propyl]methacrylamide), a structurally similar polymer.
pH-Responsiveness and Swelling Behavior Analysis
Polymers based on DMAPMA are well-known for their pH-responsive characteristics, a property primarily imparted by the tertiary amine groups in the monomer's side chain. nih.govnih.gov This "smart" behavior allows materials like hydrogels to undergo significant volume changes in response to fluctuations in environmental pH.
The swelling of hydrogels containing DMAPMA is highly dependent on the pH of the surrounding medium. nih.gov In acidic conditions, the hydrogels exhibit a high degree of swelling, while in neutral or basic conditions, they tend to be in a collapsed or less swollen state. researchgate.net This behavior is quantified by the equilibrium swelling ratio, which measures the amount of fluid a hydrogel can absorb.
The process involves the diffusion of water into the polymer network, followed by the relaxation and expansion of the polymer chains. nih.gov Studies on hydrogels made from copolymers of N-(2-hydroxypropyl)methacrylamide (HPMA) and a similar amine-containing monomer, 2-(dimethylamino)ethyl methacrylate (DMAEM), demonstrated a remarkable increase in swelling at lower pH values. researchgate.net For example, a hydrogel disc was observed to swell to twice its initial diameter at pH 6.65, while showing minimal swelling at physiological pH. researchgate.net The weight of these hydrogels can increase significantly in acidic environments. researchgate.net In some copolymer systems, the swelling ratio can change dramatically with pH; for instance, certain hydrogels show maximum swelling at pH 7.4. researchgate.net
| Hydrogel System | pH Condition | Swelling Behavior | Source |
| HPMA/DMAEM Copolymer | Acidic (e.g., pH 4.68 - 6.65) | Significant swelling (e.g., 2x diameter increase) | researchgate.net |
| HPMA/DMAEM Copolymer | Neutral / Basic (e.g., pH 7-9) | Insignificant swelling or shrinking | researchgate.net |
| GA–P(NIPAM-co-DMAPMA) | pH 5.0, 6.6, 7.4 | Release rate fastest at pH 7.4 | nih.gov |
| Anionic Hydrogels | Basic (e.g., pH 7.4) | Extensive swelling due to ionization | nih.gov |
| Cationic Hydrogels | Acidic | Swelling due to protonation | nih.gov |
Table 2: Summary of pH-dependent swelling behavior in hydrogels containing amine-functionalized monomers.
The pH sensitivity of poly(DMAPMA) is a direct consequence of the tertiary dimethylamino group (–N(CH₃)₂) on its propyl side chain. acs.orgnih.gov This group acts as a weak base. In aqueous solutions, the behavior of this amine group is governed by the pH of the environment:
In Acidic Conditions (Low pH): When the pH is below the polymer's acid dissociation constant (pKa), the tertiary amine groups become protonated, acquiring a positive charge (–N⁺H(CH₃)₂). acs.orgnih.govnih.gov This leads to electrostatic repulsion between the adjacent charged groups along the polymer chains. nih.gov This repulsion forces the polymer network to expand, allowing more water to enter and causing the hydrogel to swell. researchgate.net
In Basic Conditions (High pH): When the pH is above the polymer's pKa, the amine groups are deprotonated and remain in their neutral, uncharged state (–N(CH₃)₂). nih.gov The absence of electrostatic repulsion allows the polymer chains to adopt a more compact, coiled conformation, leading to the collapse of the hydrogel network and the expulsion of water. nih.gov
This reversible protonation-deprotonation mechanism is the fundamental driver of the macroscopic swelling and deswelling of DMAPMA-based materials in response to pH changes. acs.orgnih.gov
Evaluation of Electrostatic Interactions in this compound Polymers
The electrostatic interactions within DMAPMA polymers are crucial to their function and are directly linked to the protonation state of the dimethylamino groups. mdpi.com These interactions are typically evaluated using techniques like electrophoretic light scattering (ELS), which measures the zeta potential (ζ). The zeta potential is an indicator of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides insight into the surface charge of the polymer aggregates or particles in solution. nih.govmdpi.com
In acidic environments, the protonation of the tertiary amine groups leads to a positive zeta potential, confirming the presence of cationic charges on the polymer chains. nih.govmdpi.com As the pH increases towards neutral and basic conditions, the degree of protonation decreases, resulting in a corresponding decrease in the positive zeta potential. mdpi.com For some copolymer systems in basic solutions (e.g., pH 10), the zeta potential can even become negative, which may be attributed to the absorption of hydroxyl ions onto the particle surface. nih.gov
| Polymer System | pH Condition | Zeta Potential (ζ) | Interpretation | Source |
| P(DMAEMA-co-DIPAEMA) | Acidic (pH 3) | Positive | Protonation of amine groups | mdpi.com |
| P(DMAEMA-co-DIPAEMA) | Neutral (pH 7) | Less Positive | Partial deprotonation | mdpi.com |
| P(DMAEMA-co-DIPAEMA) | Basic (pH 10) | Near-neutral or slightly negative | Deprotonation | mdpi.com |
| P(DMAEMA-co-OEGMA) | Acidic / Neutral | Positive | Partial to full protonation | nih.gov |
| P(DMAEMA-co-OEGMA) | Basic (pH ~10) | Negative (e.g., -23 to -36 mV) | Deprotonation and/or ion absorption | nih.gov |
Table 3: Zeta potential measurements of DMAPMA-related copolymers at different pH values. DMAEMA is a structurally related monomer.
These studies confirm that the electrostatic repulsion caused by protonated amine groups is the primary force driving the expansion of the polymer network in acidic media. nih.gov
Thermal Responsiveness Studies
While DMAPMA homopolymers are primarily pH-sensitive and only show thermal responsiveness in strongly alkaline conditions (e.g., pH 14), they are often copolymerized with other monomers to create materials that are sensitive to both pH and temperature. nih.govresearchgate.net
The Lower Critical Solution Temperature (LCST) is a characteristic property of some polymers that undergo a reversible phase transition from a soluble (hydrophilic) to an insoluble (hydrophobic) state upon heating above a specific temperature. mdpi.com Incorporating DMAPMA into a copolymer with a thermoresponsive monomer, such as N-isopropylacrylamide (NIPAM), can impart pH-tunability to the LCST behavior. nih.govresearchgate.net
Biomedical and Pharmaceutical Applications of N 3 Dimethylamino Propyl Methacrylamide Polymers
Gene Delivery Systems
The development of safe and effective non-viral vectors is a cornerstone of gene therapy research. nih.gov Cationic polymers are prominent candidates because they can neutralize and condense negatively charged nucleic acids into nanoparticles, facilitating cellular uptake. nih.govmdpi.com Polymers based on DMAPMA are particularly promising in this domain due to their inherent chemical properties that can be finely tuned for biological applications. nih.govresearchgate.net
N-(3-(Dimethylamino)propyl)methacrylamide is a valuable monomer for creating gene delivery vectors primarily because its tertiary amine group can be protonated, conferring a positive charge to the resulting polymer. sigmaaldrich.comkrackeler.com This cationic nature is essential for interacting with the anionic phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govresearchgate.net The ability to form these electrostatic interactions allows DMAPMA-based polymers to act as effective carriers, packaging genetic material into structures suitable for intracellular delivery. sigmaaldrich.comkrackeler.com Researchers utilize DMAPMA to synthesize cationic polymers designed to protect the genetic payload from degradation and facilitate its transport across cellular membranes. researchgate.net The water-soluble nature of the DMAPMA monomer is also advantageous for polymerization in aqueous conditions, which is often preferred for biomedical applications. sigmaaldrich.comresearchgate.net
Polymers of this compound, often referred to as PDMAPMA, effectively form complexes with nucleic acids through electrostatic interactions. nih.gov This process, known as complexation, results in the formation of nanoparticles called polyplexes. nih.gov The efficiency of complexation and the characteristics of the resulting polyplexes are often evaluated by the N/P ratio, which is the molar ratio of the polymer's amine groups to the nucleic acid's phosphate groups. Complete complexation, confirmed by techniques like agarose (B213101) gel electrophoresis, indicates that the nucleic acid is successfully encapsulated and protected by the polymer. nih.govnih.gov
Studies have shown that PDMAPMA-based copolymers can efficiently condense siRNA at low weight ratios. nih.govresearchgate.net For instance, block copolymers of DMAPMA and N-(2-hydroxypropyl)methacrylamide (HPMA) have been shown to form soluble, unimodal complexes with siRNA. The formation of these stable polyplexes is crucial, as it shields the delicate nucleic acid cargo from enzymatic degradation by nucleases present in biological fluids. hanyang.ac.kr
Below is a data table summarizing the characteristics of polyplexes formed between different PDMAPMA-based polymers and nucleic acids.
| Polymer System | Nucleic Acid | Key Findings | Reference(s) |
| p(DMAPEMA) | pDNA | Able to complex DNA and release it in a free, intact form after alkaline treatment. | nih.gov |
| P(DMAPMA-b-LAEMA) | siRNA | Demonstrated good complexation ability with siRNA at low weight ratios. | nih.gov |
| p(HPMA-b-DMAPMA) | siRNA | Formed soluble complexes with unimodal size distributions; complexation confirmed by scintillation counting of 32P-labeled siRNA. | |
| pDMAEMA-block-pHEMA | pDNA | Complexed DNA into polyplexes of 100–170 nm with positive zeta-potentials (+15–30 mV), favorable for cellular uptake. | mdpi.com |
This table is interactive. You can sort and filter the data.
Research has shown that glycopolymers synthesized with a DMAPMA block exhibited outstanding results in cellular uptake and high gene knockdown efficiency when complexed with siRNA. nih.govresearchgate.net Specifically, polyplexes made from P(DMAPMA₆₅-b-LAEMA₁₅) and P[(DMAPMA₆₅-b-MPMA₆₃)-b-LAEMA₁₆] were highlighted for their excellent cellular uptake and significant EGFR knockdown. nih.gov In other studies, copolymers of DMAEMA (a structural analogue) and chondroitin (B13769445) sulfate (B86663) showed significantly improved cell viability and remarkably increased transfection efficiency compared to the homopolymer alone. nih.gov Similarly, low molecular weight diblock-copolymers of pDMAEMA and pHEMA showed enhanced transfection efficacy under in vitro conditions due to efficient cellular uptake and DNA packaging. mdpi.com
The table below presents findings on the transfection efficiency of various PDMAPMA-based systems.
| Polymer System | Cell Line(s) | Transfection Outcome | Reference(s) |
| P(DMAPMA-b-LAEMA) & P[(DMAPMA-b-MPMA)-b-LAEMA] | Not specified | Showed outstanding results in cellular uptake and high EGFR knockdown. | nih.gov |
| CSMA-modified PDMAEMA | HEK 293T | Transfection efficiency remarkably increased at a weight ratio of 2.4. | nih.gov |
| pDMAEMA-block-pHEMA | Not specified | Showed enhanced transfection efficacy in vitro compared to low molecular weight homo pDMAEMA vectors. | mdpi.com |
| p(DMAPEMA) | 293T and BHK21 | No transfection was obtained, possibly due to slow hydrolysis and lack of DNA unpacking. | nih.gov |
This table is interactive. You can sort and filter the data.
The versatility of polymer chemistry allows for the precise engineering of PDMAPMA-based macromolecules to optimize them for gene delivery. nih.govresearchgate.net Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enable the synthesis of well-defined polymers with controlled molecular weights and complex architectures, which is critical for designing effective gene carriers. nih.govresearchgate.netrsc.org
Several architectural strategies have been explored:
Block Copolymers: By creating block copolymers, researchers can combine the cationic, nucleic-acid-binding properties of a PDMAPMA block with other blocks that offer additional functionalities. mdpi.com For example, a hydrophilic and non-immunogenic block like poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) can form a protective corona around the polyplex core, shielding it from interactions with blood components and potentially increasing circulation time. hanyang.ac.kr Similarly, adding a block of poly(2-hydroxyethyl methacrylate) (pHEMA) to pDMAEMA was found to significantly increase transfection efficacy. mdpi.com
Glycopolymers: Incorporating sugar moieties, such as by copolymerizing DMAPMA with a monomer like 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA), creates glycopolymers. nih.govresearchgate.net These polymers can enhance stability, lower toxicity, and potentially target specific cell surface receptors. nih.gov
| Polymer Architecture | Co-monomer(s) | Synthesis Method | Intended Advantage | Reference(s) |
| Diblock Copolymer | 2-hydroxyethyl methacrylate (B99206) (pHEMA) | RAFT | Increased transfection efficacy and reduced cytotoxicity. | mdpi.com |
| Diblock Glycopolymer | 2-lactobionamidoethyl methacrylamide (LAEMA) | RAFT | Enhanced stability, low toxicity, improved cellular uptake. | nih.gov |
| Diblock Copolymer | N-(2-hydroxypropyl)methacrylamide (pHPMA) | RAFT | Forms a stabilizing corona to shield the polyplex. | |
| Statistical Copolymer | 2-aminoethyl methacrylamide hydrochloride (AEMA) or N-(3-aminopropyl) morpholine (B109124) methacrylamide (MPMA) | RAFT | To create cationic segments with varied amine types. | nih.govrsc.org |
This table is interactive. You can sort and filter the data.
Drug Delivery Systems
Beyond gene therapy, DMAPMA-based polymers are extensively investigated for their role in sophisticated drug delivery systems. sigmaaldrich.comnih.gov Their ability to respond to environmental stimuli, particularly pH, makes them ideal for creating "smart" carriers that release their therapeutic payload in a controlled and targeted manner. nih.govnih.gov
The pH-responsive nature of PDMAPMA is the key to its use in controlled drug release. sigmaaldrich.com The tertiary amine groups in the polymer backbone have a pKa that allows them to become protonated in acidic environments, such as those found in endosomes or lysosomes within a cell. nih.govresearchgate.net This protonation leads to a change in the polymer's properties, often causing it to swell or transition from a hydrophobic to a hydrophilic state. researchgate.net This transition can trigger the disassembly of a nanoparticle carrier or the opening of a hydrogel mesh, leading to the release of an encapsulated drug. researchgate.netnih.gov
This mechanism has been exploited in various formulations:
Hydrogel Membranes: Hydrogels made by copolymerizing DMAPMA with acrylic acid have been studied for the diffusion-controlled release of drugs like salicylic (B10762653) acid. researchgate.net The composition of the membrane was found to regulate pore size and, consequently, the rate of drug diffusion. researchgate.net
Interpenetrating Polymer Networks (IPNs): Novel IPNs based on PDMAPMA and polyacrylamide have been developed as delivery systems for the anti-inflammatory drug diclofenac (B195802) sodium. nih.gov The composition of the IPN was shown to control the swelling behavior and drug release profile, demonstrating a method to achieve prolonged drug release. nih.gov
Polymer-Coated Nanoparticles: Mesoporous silica (B1680970) nanoparticles coated with a shell of poly(dimethylaminoethyl methacrylate) (PDMAEMA), a close analogue of PDMAPMA, have been used as a dual pH- and temperature-responsive system. nih.gov These carriers were shown to effectively prevent drug release at neutral pH but release their cargo (e.g., doxorubicin) upon polymer protonation at an acidic pH of 5. nih.gov
pH-Sensitive Hydrogels for Controlled Drug Release
The inherent pH sensitivity of DMAPMA-based polymers makes them excellent candidates for creating hydrogels that can release therapeutic agents in a controlled manner in response to specific pH environments, such as those found in tumor tissues or different segments of the gastrointestinal tract. mdpi.comnih.gov The tertiary amine group on the DMAPMA monomer has a pKa value near physiological pH, allowing it to be protonated in acidic conditions. researchgate.netnih.gov This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel network to swell and release the encapsulated drug. nih.govnih.gov
Research has demonstrated the fabrication of hydrogels that exhibit this behavior. For instance, self-healing hydrogels synthesized from a quaternized copolymer of DMAPMA showed pH-sensitive release profiles for the model anti-cancer drug Doxorubicin (DOX·HCl). nih.govsci-hub.se The release of the drug was significantly faster in acidic environments (pH 5.4 and 6.5) compared to a neutral physiological environment (pH 7.4). sci-hub.se This accelerated release is attributed to the breakage of pH-sensitive acylhydrazone linkages within the hydrogel network in acidic conditions, leading to the dissociation of the gel. sci-hub.se
Similarly, hydrogel membranes composed of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) have been synthesized for potential biomedical use, leveraging the pH-responsive characteristics of the constituent monomers. researchgate.net The combination of anionic acrylic acid and cationic DMAPMA creates a polyampholyte hydrogel with complex swelling behaviors dependent on the surrounding pH. researchgate.net
| Drug | Hydrogel System | pH Condition | Release Profile |
| Doxorubicin (DOX·HCl) | Quaternized P(DMAPMA-stat-DAA) | pH 5.4 | Faster release |
| Doxorubicin (DOX·HCl) | Quaternized P(DMAPMA-stat-DAA) | pH 6.5 | Moderate release |
| Doxorubicin (DOX·HCl) | Quaternized P(DMAPMA-stat-DAA) | pH 7.4 | Slower, sustained release |
| Ovalbumin (OVA) | Quaternized P(DMAPMA-stat-DAA) | pH-sensitive | Controlled release demonstrated |
Thermoresponsive Micelles and Hydrogels for Drug Delivery
DMAPMA can be copolymerized with thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm), to create "smart" materials that respond to temperature changes. mdpi.com These polymers typically exhibit a lower critical solution temperature (LCST), a temperature above which the polymer becomes hydrophobic and collapses or aggregates. nih.govmdpi.com This phase transition can be harnessed to trigger drug release from micelles or hydrogels. nih.govuu.nl
For example, thermo-responsive polymeric micelles prepared from block copolymers like poly(N-isopropylacrylamide-b-butylmethacrylate) can encapsulate drugs in their hydrophobic core. nih.gov When the temperature is raised above the LCST, the hydrophilic shell collapses, disrupting the micelle structure and releasing the drug. nih.gov While not always the primary thermoresponsive component, DMAPMA can be incorporated into such systems to add pH-sensitivity or to modulate the LCST and drug-carrier interactions.
Copolymers of DMAPMA with the hydrophobic monomer methyl methacrylate (MMA) have also been shown to exhibit thermo-responsive properties in aqueous solutions. mdpi.com The solubility of these copolymers is dependent on both pH and temperature. For instance, a P(DMAPMA-co-MMA) copolymer with 35% MMA content is soluble in acidic conditions but becomes insoluble and forms a suspension at pH 11. mdpi.com This dual sensitivity allows for fine-tuned control over the material's properties for drug delivery applications. mdpi.com
Self-Healing Hydrogels for Drug Release Applications
The development of self-healing materials is a significant advancement in biomaterials science, offering the potential for more robust and durable drug delivery vehicles. rsc.org Hydrogels based on DMAPMA have been successfully engineered to possess self-healing capabilities. nih.govsci-hub.se
One approach involves synthesizing a copolymer of DMAPMA and diacetone acrylamide (B121943) (DAA), which is then quaternized to enhance antimicrobial properties. nih.gov This copolymer is cross-linked using dynamic covalent bonds, specifically acylhydrazone groups, which can break and reform under certain conditions. nih.govsci-hub.se This reversible bonding allows the hydrogel to autonomously repair physical damage.
These self-healing hydrogels are also stimuli-responsive and can be used for controlled drug release. sigmaaldrich.comsigmaaldrich.com The same dynamic acylhydrazone bonds that impart self-healing properties are often pH-sensitive. sci-hub.se As described previously, a decrease in pH can accelerate the breakage of these bonds, leading to both the dissociation of the hydrogel network and the release of an encapsulated drug. sci-hub.se Studies have shown that these systems can effectively release both small molecule drugs like Doxorubicin and larger biomolecules like Ovalbumin, making them versatile platforms for various therapeutic applications. nih.gov
Biocompatible Coatings and Materials
The surface properties of implantable medical devices are critical to their success, as they directly interact with biological tissues and fluids. Unfavorable interactions can lead to problems like protein fouling, inflammation, and the foreign body response, ultimately causing device failure. Polymers of DMAPMA are used to create biocompatible coatings that can mitigate these issues. sigmaaldrich.comsigmaaldrich.com
This compound in Biocompatible Coatings
Polymers containing DMAPMA can be used to create hydrophilic and often cationic surfaces that can improve the biocompatibility of implanted devices. nih.gov These coatings can be applied to various substrates to create a more favorable interface with the body. The hydrophilicity of P(DMAPMA) helps to create a hydration layer on the surface, which is known to reduce protein adsorption and cell adhesion, key initiating events in the foreign body response. nih.gov
Research into libraries of polyacrylamide-based hydrogel coatings for improving the biocompatibility of subcutaneous implants has included derivatives of DMAPMA. nih.gov The goal of such coatings is to reduce local tissue inflammation and enhance the functional lifetime of devices like insulin (B600854) pumps and glucose sensors. nih.gov The tunable charge density and hydrophilicity offered by DMAPMA make it a valuable monomer in the design of specialty coatings for medical and pharmaceutical uses. polysciences.com
This compound in Biomedical Engineering Applications
Beyond coatings, DMAPMA is a versatile monomer used in a wide array of biomedical engineering applications. sigmaaldrich.comsigmaaldrich.com Its cationic nature at physiological pH is particularly useful for applications involving interaction with negatively charged biological molecules.
A prominent application is in the development of non-viral gene delivery vectors. researchgate.netsigmaaldrich.com The cationic P(DMAPMA) can form complexes (polyplexes) with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA. researchgate.netsigmaaldrich.com This complexation protects the genetic material from degradation and facilitates its entry into cells. Research has shown that the efficiency of gene delivery can be tuned by altering the molecular weight and charge of the DMAPMA-based polycations. sigmaaldrich.com
Another innovative application is in the fabrication of iron oxide nanoparticle formulations for 3D printing. sigmaaldrich.comsigmaaldrich.com These magnetic inks can be used to print devices for bioimaging, such as MRI contrast agents, and for creating targeted drug delivery systems. sigmaaldrich.comsigmaaldrich.com
Tissue Engineering Scaffolds Utilizing this compound Polymers
Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and scaffolds that mimic the natural extracellular matrix. The properties of the scaffold are crucial for guiding cell attachment, proliferation, and differentiation. sigmaaldrich.com
Polymers based on DMAPMA have potential for use in tissue engineering scaffolds due to their biocompatibility and tunable properties. researchgate.net While often used in conjunction with other polymers, the inclusion of DMAPMA allows for the introduction of positive charges and pH-responsiveness into the scaffold material. These characteristics can influence cell-material interactions. For instance, the surface charge of a scaffold can affect the adhesion of specific cell types.
Thermoresponsive polymers are widely explored in tissue engineering for creating surfaces where cell sheets can be grown and then non-invasively harvested by a simple temperature change. sigmaaldrich.com Copolymers incorporating DMAPMA could be used to create such "smart" scaffolds with additional functionalities. For instance, a scaffold could be designed to release growth factors in response to a local change in pH, which can occur during inflammation or tissue remodeling. Sol-gel hybrid hydrogels, which can be designed for tissue regeneration, have been synthesized using related methacrylates, indicating a pathway for the inclusion of functional monomers like DMAPMA to create biocompatible and bioactive scaffolds. researchgate.net
Biosensor Development Incorporating this compound
Polymers derived from this compound, specifically poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm), have demonstrated significant potential in the development of chemical sensors. acs.orgnih.gov These amine-functionalized polymers are capable of reacting with carbon dioxide (CO2), making them suitable for applications in CO2 capture and sensing. acs.orgnih.gov The hydrolytic stability of pDMAPMAm, owing to its amide linkages, is a key advantage over polymers with ester groups. nih.gov
The sensing mechanism is based on the protonation of the tertiary amine groups present in the polymer's side chains in the presence of water and CO2. acs.orgnih.gov This protonation event alters the polymer's electrical conductivity. acs.orgnih.gov Researchers have fabricated sensors by 3D-printing a pDMAPMAm solution between two silver electrodes on a polyethylene (B3416737) terephthalate (B1205515) (PET) substrate. acs.orgnih.gov The interaction between CO2 and humidity from the air induces the protonation of the polymer, leading to a measurable change in the electrical resistance between the electrodes. acs.orgnih.gov
Studies examining the electrical response of pDMAPMAm to CO2 over extended periods have shown a distinct two-region behavior. nih.gov Upon initial and continuous exposure to CO2, the electrical resistance of the polymer film first decreases, reaches a minimum value, and then gradually increases with further exposure. nih.gov This response is attributed to a proton-hopping mechanism and a change in the number of free amines as the polymer interacts with varying levels of CO2. nih.gov The in situ monitoring of pH confirms that the change in resistance is directly linked to the protonation of the tertiary amine groups. nih.gov The performance of these solid-state sensors is dependent on relative humidity (RH), with experiments typically conducted at RH ≥ 95% to eliminate humidity's impact on the measurements. acs.org
Antimicrobial Applications
Polymers based on this compound (DMAPMAm) exhibit inherent antimicrobial properties, which can be significantly enhanced through chemical modification, particularly quaternization. nih.govrsc.orgresearchgate.net These materials are being explored for various biomedical applications where preventing microbial colonization is crucial. nih.govresearchgate.net
The antibacterial effectiveness of poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMAAm) hydrogels has been demonstrated against various bacteria. rsc.org For instance, inhibition zone tests have confirmed the ability of isotropic PDMAAPMAm hydrogels to reduce the activity of E. coli. rsc.org The efficacy of related cationic polymers, such as poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA), has been shown to be dependent on the type of bacteria and the pH of the environment. researchgate.net
Research on pDMAEMA, which shares structural and functional similarities with PDMAAPMAm, revealed it was bacteriostatic against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values between 0.1 and 1.0 mg/mL. researchgate.net However, its activity against Gram-positive bacteria was more variable. researchgate.net The study found that the polymer was most active against Gram-positive bacteria around its pKa and at lower pH values, whereas it was more effective against Gram-negative bacteria around its pKa and at higher pH values. researchgate.net This pH-dependent activity is a critical factor in the polymer's antibacterial performance.
| Polymer | Bacterial Type | MIC Value (mg/mL) | Effective pH Range |
|---|---|---|---|
| pDMAEMA (analogue) | Gram-negative | 0.1 - 1.0 | Around pKa and higher |
| pDMAEMA (analogue) | Gram-positive | Variable | Around pKa and lower |
The primary mechanism initiating the antibacterial action of DMAPMAm-based polymers involves electrostatic interactions. rsc.orgresearchgate.netacs.org As cationic polymers, they possess positively charged groups that can interact with the negatively charged components of bacterial cell membranes. rsc.orgacs.org The quaternary ammonium (B1175870) groups on the polymer chains are particularly effective in this regard. rsc.org This initial adsorption to the bacterial cell surface is a critical step. researchgate.net The interaction is strong enough to attach the polymer to the bacteria, and in some cases, even to complex with nucleic acids like plasmid DNA. researchgate.netnih.gov This binding disrupts the bacterial lipid bilayer, a key feature of its antimicrobial effect. acs.org
To enhance the antimicrobial potency of DMAPMAm-based polymers, a common strategy is quaternization. nih.govresearchgate.net This process involves the alkylation of the tertiary amine groups in the polymer side chains, converting them into permanently charged quaternary ammonium salts. nih.govmdpi.com This modification endows the polymer with a strong, permanent cationic charge, which significantly boosts its antimicrobial properties. nih.gov
Researchers have synthesized copolymers of DMAPMAm and diacetone acrylamide (DAA) using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, followed by quaternization with agents like 1-bromohexane. nih.govresearchgate.net The resulting quaternized copolymers, incorporated into hydrogels, exhibit notable antimicrobial activity. nih.govresearchgate.net The alkylation can be performed with various brominated alkanes, such as 1-bromopropane, to form these quaternary ammonium structures. mdpi.com The principle is that the more reactive tertiary amine groups will react with the alkyl halides to form these salts. mdpi.com This approach has been widely used to develop effective biocidal polymers that are active against both Gram-positive and Gram-negative bacteria. nih.gov
| Precursor Polymer/Copolymer | Quaternizing Agent | Resulting Feature | Reference |
|---|---|---|---|
| P(DMAPMA-stat-DAA) | 1-bromohexane | Intrinsic antimicrobial property | nih.gov, researchgate.net |
| PDMAPMA homopolymer | 1-bromopropane | Formation of quaternary ammonium salts | mdpi.com |
| PDMAEMA (analogue) | Bromoethane, Iodoethane, Bromohexane, Bromoethanol | Responsive antimicrobial polymers | nih.gov |
The antimicrobial mechanism of cationic polymers derived from DMAPMAm is a multi-step process, primarily driven by electrostatic and hydrophobic interactions. researchgate.net The mode of action is generally understood to involve the following key stages:
Adsorption onto the Cell Surface: The positively charged polymer is attracted to and binds with the negatively charged bacterial cell wall through electrostatic interactions. researchgate.net
Membrane Disruption: Following adsorption, the polymer disrupts the cell membrane. rsc.orgacs.org This can involve the insertion of hydrophobic components of the polymer into the lipid bilayer, leading to a loss of membrane integrity. researchgate.net
Permeabilization and Leakage: The disruption of the cytoplasmic membrane leads to increased permeability. researchgate.net This allows for the leakage of essential intracellular components, such as proteins and ions, ultimately resulting in cell death. researchgate.netnih.gov
Studies on analogous polymers have used dyes like 1-N-phenyl-naphthylamine and calcein-AM to confirm the permeabilization of the outer and cytoplasmic membranes, respectively, supporting this proposed mechanism. researchgate.net
Environmental and Industrial Applications of N 3 Dimethylamino Propyl Methacrylamide Polymers
Wastewater Treatment and Water Purification
The unique properties of poly(N-(3-(Dimethylamino)propyl)methacrylamide) (pDMAPMA) and its copolymers are extensively utilized in water purification and wastewater treatment. Their cationic nature and responsiveness to environmental stimuli allow for the effective removal of diverse contaminants.
Hydrogels based on acrylamide (B121943) monomers are recognized for their potential in removing toxic heavy metal ions from wastewater due to their high adsorption capacity and chemical stability. nih.gov Hydrogels synthesized from N,N-dimethylacrylamide (DMAA), a related monomer, have demonstrated effective adsorption of lead (Pb(II)) ions. mdpi.com For instance, a hydrogel system produced from N,N-dimethylacrylamide and 2-acrylamido-2-methylpropanesulfonic acid showed that the optimal contact time for Pb(II) removal was 5 hours. mdpi.com The adsorption rate is initially high as numerous vacant sites are available within the hydrogel network. mdpi.com
Research on various N,N-dimethylacrylamide-based hydrogels has shown significant adsorption capacities for different heavy metals. By copolymerizing DMAA with other monomers, the resulting hydrogels can be tailored for specific ion removal.
| Hydrogel Composition | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| DMAA copolymerized with hydroxyethyl (B10761427) methacrylate (B99206) | Pb(II) | 70.52 | nih.gov |
| DMAA grafted with hydroxyethyl starch | Pb(II) | 51.75 | nih.gov |
| DMAA with graphene oxide and tragacanth gum | Cr(VI) | 416.66 | nih.gov |
| DMAA-N-vinylcaprolactam-g-chitosan | Cr(VI) | 142.86 | nih.gov |
The primary mechanisms driving this adsorption are electrostatic interactions and the formation of hydrogen bonds between the hydrogel's functional groups and the metal ions. nih.gov The inclusion of functional groups like the tertiary amine in DMAPMA can enhance these interactions.
A novel approach for the simultaneous removal of microplastics and bacteria from water involves the use of magnetic microrobots coated with pDMAPMA. nih.gov These microrobots are fabricated by functionalizing amine-modified magnetic beads with the carboxyl-containing pDMAPMA ligand. nih.gov The cationic nature of the pDMAPMA coating enhances the capture of negatively charged bacteria through electrostatic interactions. nih.gov
These polymeric magnetic microrobots can be guided and swarmed using magnetic fields to efficiently collect contaminants in water. nih.gov After capture, the microrobots can be magnetically collected, and the captured bacteria can be detached through sonication, allowing the microrobots to be recycled and reused. nih.gov This technology demonstrates a promising strategy for addressing the growing concerns of microplastic and microbial pollution in aquatic environments. nih.gov
Harvesting microalgae, a valuable source of biofuels and bioactive compounds, is a significant challenge in its large-scale production. nih.gov Flocculation is a preferred method as it uses low doses of flocculants to produce large, stable flocs. kuleuven.be DMAPMA-based polymers have been identified as effective, non-toxic synthetic flocculants for this purpose. sigmaaldrich.comkjchemicals.co.jp
The harvesting process relies on the interaction between the flocculant and the microalgal cells. Microalgae are typically stabilized in suspension by a negative surface charge, which causes electrostatic repulsion. kuleuven.be Cationic polymers, such as those derived from DMAPMA, can neutralize this negative charge, inducing the cells to aggregate and settle. kuleuven.be While detailed studies on pDMAPMA are emerging, research on the similar cationic polymer poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) for harvesting Chlorella vulgaris indicates that flocculation occurs primarily through a charge neutralization mechanism. kuleuven.be The development of DMAPMA-based flocculants offers a promising and potentially safer alternative to traditional polyacrylamide-based agents in microalgae processing. kuleuven.besigmaaldrich.com
Treating oily wastewater, particularly from industrial processes like polymer flooding, presents a significant environmental challenge. Copolymers of DMAPMA have been developed as effective flotation agents and flocculants for this purpose. researchgate.net In gas flotation, these surface-active polymers can achieve high oil removal efficiencies. researchgate.net
One study investigated the performance of copolymers of DMAPMA with cationic surfmers like dodecyl dimethyl propenyl ammonium (B1175870) chloride and decyl dimethyl vinylbenzyl ammonium chloride. researchgate.net The results demonstrated that both copolymers could achieve an oil removal rate of 97% at a concentration of 30 mg/L. researchgate.net Another approach involves synthesizing novel flocculants by copolymerizing DMAPMA with various alkyl quaternary ammonium compounds, which have achieved oil removal efficiencies of up to 98.8%. These specialized flocculants can selectively remove oil while leaving other polymers, like partially hydrolyzed polyacrylamide, in the water, addressing a key challenge in treating wastewater from enhanced oil recovery operations.
Carbon Dioxide Capture and Sensing
Amine-functionalized polymers are capable of reacting with carbon dioxide, making them valuable materials for CO₂ capture and sensing applications. acs.orgnih.gov Polymers based on DMAPMA are particularly noted for their CO₂-responsive behavior. nih.govresearchgate.net
Poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm) is a CO₂-responsive polymer due to the tertiary amine groups in its side chains. nih.govresearchgate.net In the presence of water, these amine groups react with CO₂, leading to their protonation and the formation of bicarbonate ions. nih.govnih.gov This reversible reaction transforms the polymer from a neutral state to a charged, hydrophilic state. nih.gov The CO₂ can be later removed, and the polymer returned to its original state, by purging with an inert gas like nitrogen or through gentle heating. nih.gov
This CO₂-responsiveness is the basis for its use in sensors. The protonation of the amine groups alters the electrical properties of the polymer. acs.orgnih.gov Studies have shown that upon continuous exposure to CO₂, the electrical resistance of a pDMAPMAm film first decreases, reaches a minimum, and then gradually increases. acs.orgnih.gov This distinct two-region electrical response is attributed to the extent of protonation of the tertiary amine groups. acs.orgnih.gov The initial decrease in resistance corresponds to the initial protonation, while the subsequent increase occurs as protonation continues towards saturation. acs.org This change in resistance can be measured and correlated to the concentration of CO₂, forming the basis of a chemiresistive sensor. acs.orgresearchgate.net
Compared to other amine-based polymers like pDMAEMA, pDMAPMAm has a higher pKₐH value (8.8), which suggests a greater extent of protonation when it interacts with CO₂, enhancing its sensitivity and effectiveness in CO₂ capture and sensing applications. nih.gov
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Initial Response to CO₂ (0.1 wt% solution) | Resistance sharply decreased from 0.8 MΩ to a minimum of 0.67 MΩ in 4 minutes. | Demonstrates the initial phase of protonation and increased conductivity. | acs.org |
| Subsequent Response to CO₂ | Resistance increased from 0.67 MΩ to 1.06 MΩ with continued exposure. | Indicates the second phase of response as protonation continues, affecting charge transport. | acs.org |
| pH Change | Solution pH decreased from 9.3, crossing the system midpoint around the time resistance was at its minimum. | Confirms the acidic nature of the CO₂ interaction and the protonation of the amine groups. | acs.org |
| Reversibility | The process is reversible by purging with an inert gas (N₂) or by mild heating. | Allows for the regeneration and reuse of the polymer in capture and sensing cycles. | nih.gov |
Electrical Response of Poly(this compound) to CO2
A significant area of research is the use of amine-functionalized polymers like P(DMAPMAm) for carbon dioxide (CO2) sensing. nih.govnih.gov The interaction between the polymer and CO2 gas leads to measurable changes in the material's electrical properties, forming the basis of novel sensor technologies. acs.org
Detailed studies on P(DMAPMAm) have revealed a distinct two-region electrical response to prolonged CO2 exposure in both aqueous solutions and solid-state films. nih.gov This response is directly linked to the protonation of the tertiary amine groups on the polymer side chains as they react with CO2. nih.govacs.org Upon initial exposure to CO2, the polymer's electrical resistance first decreases. nih.gov This is followed by a gradual increase in resistance with continued exposure. nih.gov This phenomenon is attributed to a proton-hopping mechanism and the changing number of free amine sites as the extent of protonation evolves over time. nih.govacs.org
In aqueous solutions, this electrical behavior is mirrored by changes in pH. For instance, in a 0.1 wt % P(DMAPMAm) solution, the introduction of CO2 gas caused the pH to decrease from an initial value of 9.3 while the resistance underwent its characteristic dip and subsequent rise. acs.org Similar behavior is observed in solid-state polymer films, although the response time is slower. nih.govresearchgate.net It is crucial to note that the resistance of P(DMAPMAm) films is sensitive to humidity; therefore, solid-state measurements are typically conducted at high relative humidity (e.g., ≥ 95%) to isolate the response to CO2. acs.org
The following table summarizes the observed electrical response of a P(DMAPMAm) solution upon CO2 exposure:
| Parameter | Initial State (No CO2) | During CO2 Exposure (First 4 mins) | During CO2 Exposure (After 4 mins) |
| Resistance | 0.8 MΩ | Decreased to a minimum of 0.67 MΩ | Increased from 0.67 MΩ to 1.06 MΩ |
| pH | 9.3 | Decreasing | Continuing to decrease |
| Data derived from a study on a 0.1 wt % P(DMAPMAm) solution with CO2 bubbled at 45 mL/min. acs.org |
This predictable electrical response makes P(DMAPMAm) a promising candidate for the development of consistent and reliable CO2 sensors for applications ranging from air quality monitoring to smart packaging. nih.gov
Adhesives and Responsive Materials
The monomer this compound is utilized in the creation of responsive materials and is cited as a component in adhesive formulations. sigmaaldrich.com The polymer's responsiveness is primarily due to the tertiary amine group, which can be protonated or deprotonated depending on the environmental pH. This allows for the design of "smart" hydrogels that exhibit significant changes in their physical properties, such as swelling or shrinking, in response to pH shifts. sigmaaldrich.com
Research has shown that hydrogels made from P(DMAPMAm) are pH-sensitive. sigmaaldrich.comnih.gov For example, copolymerizing it with other monomers can create hydrogels with tunable properties. nih.gov These materials can be engineered to remain stable at a certain pH and then rapidly change their structure or release a payload when the pH crosses a specific threshold. nih.gov This behavior is fundamental to applications in controlled drug delivery. sigmaaldrich.comnih.gov
Beyond pH, homopolymers of this compound also exhibit thermo-responsiveness, showing a lower critical solution temperature (LCST) and undergoing phase separation in aqueous solutions, although this is typically observed in highly alkaline conditions (pH ~14). nih.gov This dual responsiveness to both pH and temperature enhances the versatility of P(DMAPMAm)-based materials. nih.gov Furthermore, studies have focused on improving the mechanical properties of P(DMAPMAm) hydrogels, as their inherent poor mechanical strength can be a limitation. By polymerizing the monomer within a lyotropic liquid crystal template, the compression moduli of the resulting hydrogels have been increased by nearly tenfold, making them more robust for practical applications. rsc.org
Molecular Imprinting for Protein Recognition
Molecular imprinting is a sophisticated technique used to create synthetic polymers, often called "plastic antibodies," with tailor-made recognition sites for a specific target molecule. rsc.org This is achieved by polymerizing functional monomers and cross-linkers in the presence of a template molecule (e.g., a protein). rsc.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template, enabling the polymer to selectively rebind the target molecule from a complex mixture.
The selection of an appropriate functional monomer is critical for successful molecular imprinting. The monomer must be capable of forming non-covalent interactions (such as hydrogen bonds, electrostatic interactions, or hydrophobic interactions) with the protein template during the polymerization process. Acrylamide-based monomers are frequently used in hydrogel-based imprinting due to their ability to form strong hydrogen bonds.
This compound is a particularly promising functional monomer for the molecular imprinting of proteins. Its tertiary amine group is protonatable, allowing for strong electrostatic interactions with proteins that have negatively charged surface residues at a given pH. This cationic nature, combined with the hydrogen bonding capability of the amide group, provides multiple interaction points to create high-affinity binding sites for a target protein. While research into molecularly imprinted polymers (MIPs) is extensive, the specific use of P(DMAPMAm) as the primary functional monomer for protein recognition is an area of growing interest. Its inherent properties make it a strong candidate for creating robust and selective MIPs for applications in biosensing, diagnostics, and protein separation.
Toxicity and Biocompatibility Studies of N 3 Dimethylamino Propyl Methacrylamide Polymers
In Vitro Cytotoxicity Evaluation of N-(3-(Dimethylamino)propyl)methacrylamide Homo- and Copolymers
The assessment of in vitro cytotoxicity is a fundamental step in the biocompatibility screening of DMAPMA-based polymers. Studies have investigated both homopolymers of DMAPMA and its copolymers with various other monomers to understand how polymer composition and architecture influence cellular health.
Investigations into copolymers of DMAPMA have been conducted to evaluate their toxic effects on various cell lines. For instance, copolymers of N-(3-aminopropyl)methacrylamide (APMA) and DMAPMA were tested against MCF-7 cells. nih.gov These studies are crucial for determining the concentration-dependent toxicity and ensuring the polymers' selectivity, where they should be effective against target pathogens without harming host cells. nih.gov In another study, the cytotoxicity of homopolymers and copolymers of DMAPMA hydrochloride (DMAPMA·HCl) was assessed using the MTT assay in HeLa cells, providing data on cell viability after exposure to these polymers. rsc.org
The introduction of carbohydrate moieties to create glycopolymers is a strategy employed to enhance the biocompatibility of cationic polymers. Comparative studies have shown that glycopolymers based on DMAPMA exhibit improved cell viability compared to their non-glycosylated homopolymer counterparts.
Cationic glycopolymers synthesized using a DMAPMA hydrochloride macro-chain-transfer agent (macroCTA) demonstrated better cell viabilities in in vitro cytotoxicity studies than the corresponding cationic homopolymers. researchgate.netresearchgate.net Specifically, polyplexes formed from glycopolymers such as P(DMAPMA₆₅-b-LAEMA₁₅) and P[(DMAPMA₆₅-b-MPMA₆₃)-b-LAEMA₁₆] showed low post-transfection toxicity, indicating their potential for safer application in areas like siRNA delivery. researchgate.netresearchgate.net The presence of carbohydrate residues is believed to contribute to the enhanced stability and reduced toxicity of the polyplexes. researchgate.netresearchgate.net
Research has also focused on creating libraries of glycopolymers with varying compositions of DMAPMA, a hydrophobic monomer, and a sugar-containing monomer to find a balance between low cytotoxicity and effective antibacterial action. researchgate.net This high-throughput screening approach allows for the optimization of glycopolymer composition to achieve desired biological performance with minimal toxicity. researchgate.net
Below is a data table summarizing the comparative cytotoxicity of DMAPMA-based homopolymers and glycopolymers.
| Polymer Type | Key Monomers | Cell Line | Observed Cytotoxicity Profile | Reference |
|---|---|---|---|---|
| Cationic Homopolymer | DMAPMA·HCl | Not Specified | Higher cytotoxicity compared to corresponding glycopolymers. | researchgate.netresearchgate.net |
| Cationic Glycopolymer | DMAPMA·HCl, 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA) | Not Specified | Showed better cell viabilities and low post-transfection toxicity. | researchgate.netresearchgate.net |
| Glycopolymer Library | DMAPMA, N,N-diethylmethacrylamide (DEMAA), 2-(methacrylamido) glucopyranose (MAG) | Not Specified | Optimized compositions can achieve a balance of low cytotoxicity and good antibacterial activity. | researchgate.net |
Low Toxicity Profiles in Gene Delivery Applications
Cationic polymers are widely explored as non-viral vectors for gene delivery due to their ability to condense and protect nucleic acids. However, their inherent positive charge can lead to significant cytotoxicity. nih.gov Strategies to develop DMAPMA-based polymers with low toxicity for gene delivery are therefore of high interest.
The general challenge in developing polymeric gene carriers is balancing transfection efficiency with biocompatibility, often referred to as the toxicity-efficiency dilemma. nih.gov Polycations can interact with negatively charged cell membranes, potentially causing membrane destabilization and cell death. nih.gov Therefore, designing polymers that are effective at gene delivery while exhibiting minimal toxicity is a primary goal.
DMAPMA is utilized as a cationic monomer to create gene delivery vectors that can form complexes with nucleic acids and facilitate their entry into cells. sigmaaldrich.com Research into DMAPMA-based glycopolymers has shown particular promise. Cationic glycopolymers have emerged as excellent candidates for gene delivery systems because the carbohydrate components can enhance the stability and lower the toxicity of the polymer-nucleic acid complexes. researchgate.netresearchgate.net For instance, specific DMAPMA·HCl-based glycopolymers have demonstrated the ability to form stable complexes with siRNA at low weight ratios and exhibit low toxicity after transfection. researchgate.net This suggests that well-defined glycopolymer architectures can overcome some of the toxicity issues associated with cationic homopolymers. researchgate.net
The broader field of cationic polymers for gene delivery has seen efforts to create degradable structures to reduce toxicity. For the related polymer DMAEMA, the synthesis of degradable copolymers has resulted in significantly lower toxicity and promising DNA transfection efficiencies compared to non-degradable standards. researchgate.net While not directly about DMAPMA, this principle of incorporating degradable linkages is a key strategy for improving the biocompatibility of cationic polymer-based gene delivery systems. nih.gov
In Vitro Antimicrobial Toxicity
Polymers containing DMAPMA have been investigated for their antimicrobial properties. A crucial aspect of this application is ensuring that the polymers are toxic to microbes but not to mammalian cells, a concept known as selectivity.
Copolymers of DMAPMA and APMA have demonstrated effective antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria. nih.gov Importantly, these polymers exhibited negligible hemolysis over a wide range of concentrations, indicating a high degree of selectivity and low toxicity towards red blood cells. nih.gov This selective biocidal action is a desirable characteristic for antimicrobial agents intended for therapeutic use. nih.gov
Hydrogels based on poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMAAm) have also shown the ability to inhibit the activity of E. coli. rsc.org The antimicrobial effect is attributed to the quaternary ammonium (B1175870) groups on the DMAPMAAm units, which can interact with and disrupt bacterial membranes. rsc.org
The table below presents findings on the antimicrobial toxicity of DMAPMA-containing polymers.
| Polymer System | Target Microbe | Toxicity to Mammalian Cells | Key Finding | Reference |
|---|---|---|---|---|
| Copolymers of N-(3-aminopropyl)methacrylamide (APMA) and DMAPMA | E. coli (Gram-negative), B. subtilis (Gram-positive) | Negligible hemolysis observed. | The polymer showed high selectivity, inhibiting bacterial growth at low concentrations with minimal toxicity to red blood cells. | nih.gov |
| Poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMAAm) Hydrogels | E. coli | Not specified in the provided context. | The hydrogel demonstrated the ability to reduce E. coli activity, attributed to the quaternary ammonium groups of the DMAPMAAm units. | rsc.org |
| Glycopolymers with DMAPMA | Not specified | Optimized for low cytotoxicity. | A balance between antimicrobial activity and low cytotoxicity can be achieved through compositional tuning. | researchgate.net |
Future Directions and Research Outlook for N 3 Dimethylamino Propyl Methacrylamide
Development of Novel N-(3-(Dimethylamino)propyl)methacrylamide-Based Architectures and Functional Materials
Future research will likely focus on engineering complex polymer architectures that leverage the inherent properties of DMAPMA to create materials with precisely controlled functionalities. The versatility of DMAPMA allows for its incorporation into a variety of polymer structures beyond simple linear homopolymers. sigmaaldrich.com
Key areas for development include:
Block Copolymers: The synthesis of diblock or multiblock copolymers incorporating DMAPMA segments can lead to materials that self-assemble into highly ordered nanostructures like micelles, vesicles, or lamellae. mdpi.com For instance, copolymerization with hydrophobic monomers such as methyl methacrylate (B99206) (MMA) yields amphiphilic materials capable of self-assembly in aqueous solutions. mdpi.com These structures are promising for applications in nanotechnology and drug delivery.
Polymer Brushes: Grafting p(DMAPMA) chains onto surfaces like silicon wafers creates "polymer brushes" that can dynamically alter surface properties such as wettability and adhesion in response to pH or temperature changes. researchgate.net Surface-initiated RAFT polymerization is a key technique for creating these densely grafted, controllable cationic films. researchgate.net
Hydrogels and Cross-Linked Networks: Developing novel hydrogels with enhanced mechanical properties, self-healing capabilities, and multi-stimuli responsiveness is a major research thrust. nih.govrsc.org Quaternized p(DMAPMA) can be used to form self-healing hydrogels with inherent antimicrobial properties. nih.gov The poor mechanical strength of standard p(DMAPMA) hydrogels can be improved by using templates like lyotropic liquid crystals during polymerization. rsc.org
Multi-Responsive Systems: Researchers are exploring the combination of DMAPMA with other stimuli-responsive monomers to create materials that react to multiple external signals, such as pH, temperature, and CO2. mdpi.com Copolymers of DMAPMA and MMA have been shown to exhibit pH, thermo, and CO2 sensitivity. mdpi.com
Table 1: Emerging p(DMAPMA)-Based Architectures and Their Functional Potential To view the data, click the "expand" button.
Interactive Data Table
| Polymer Architecture | Co-monomer(s) / Method | Key Properties | Potential Applications | Citations |
| Amphiphilic Copolymers | Methyl Methacrylate (MMA) | pH, thermo, and CO2 sensitivity; Self-assembly | Smart sensors, Biocidal materials | mdpi.com |
| Diblock Copolymers | 2-lactobionamidoethyl methacrylamide (B166291) (LAEMA), etc. | Well-defined structures via RAFT polymerization | Targeted drug/gene delivery | rsc.org |
| Polymer Brushes | Surface-Initiated RAFT (SI-RAFT) on Silicon Wafer | Tunable film thickness, Cationic surface | Smart surfaces, Biosensors | researchgate.net |
| Self-Healing Hydrogels | Diacetone Acrylamide (B121943) (DAA), PEO diacylhydrazide | pH-responsive, Self-healing, Antimicrobial | Controlled drug release, Wound dressings | sigmaaldrich.comnih.gov |
| Mechanically-Improved Hydrogels | Cetyltrimethylammonium bromide (CTAB) template | Enhanced mechanical strength, Antimicrobial | Drug delivery systems, Biomedical implants | rsc.org |
| Molecular Brushes | methoxy[oligo(propyleneglycol)-block-oligo(ethylene glycol)]methacrylate | Form micelle-like aggregates, pH- and thermo-responsive | Nanocarriers, Responsive coatings | mdpi.com |
Integration of this compound Polymers in Advanced Therapeutic Modalities
The biocompatibility and stimuli-responsive nature of p(DMAPMA) make it an attractive candidate for advanced therapeutic systems. nih.gov Future work will focus on translating its potential into clinically relevant applications.
Targeted Drug Delivery: P(DMAPMA)-based hydrogels and nanoparticles can be engineered to release therapeutic payloads in response to specific physiological pH changes, such as those found in tumor microenvironments or intracellular compartments. sigmaaldrich.comnih.gov Hydrogels made from quaternized P(DMAPMA-stat-DAA) have demonstrated pH-sensitive release of drugs like doxorubicin. nih.gov
Gene Delivery Vectors: The cationic nature of p(DMAPMA) at physiological pH allows it to form complexes with negatively charged nucleic acids like pDNA. sigmaaldrich.com This facilitates their protection from enzymatic degradation and their delivery into cells. Research indicates that the efficiency of gene delivery can be tuned by altering the polymer's molecular weight and charge, making it a versatile platform for gene therapy. sigmaaldrich.com
Tissue Engineering and Regenerative Medicine: Smart scaffolds made from p(DMAPMA) could provide dynamic cues to cells. For example, a surface that changes its hydrophilicity in response to temperature could be used for cell sheet engineering, allowing for the detachment of cultured cell layers without enzymatic treatment.
Antimicrobial Materials: The quaternization of the tertiary amine groups in p(DMAPMA) creates quaternary ammonium (B1175870) compounds with potent antimicrobial activity. nih.gov These materials can be fabricated into hydrogels or coatings for medical devices to prevent bacterial colonization and biofilm formation. mdpi.comnih.gov
Table 2: Research Findings on p(DMAPMA) in Therapeutic Applications To view the data, click the "expand" button.
Interactive Data Table
| Therapeutic Modality | p(DMAPMA) System | Key Research Finding | Citation(s) |
| Drug Delivery | Self-healing hydrogel from quaternized P(DMAPMA-stat-DAA) | Showed controlled, pH-sensitive release of Doxorubicin (DOX·HCl) and Ovalbumin (OVA). | nih.gov |
| Drug Delivery | P(DMAPMA-stat-DAA) hydrogels | Can be used to synthesize self-healing pH-responsive hydrogels for drug delivery applications. | sigmaaldrich.com |
| Gene Delivery | Glucose-containing diblock polycations including DMAPMA | Efficiency of pDNA delivery is dependent on the molecular weight and charge of the polycation, as well as the cell type. | sigmaaldrich.com |
| Gene Delivery | Cationic p(DMAPMA) | The polymer's ability to complex with nucleic acids makes it a suitable vector for gene delivery. | sigmaaldrich.com |
| Antimicrobial Agents | Hydrogels from quaternized P(DMAPMA-stat-DAA) | The presence of quaternary ammonium groups endowed the hydrogel with significant antimicrobial properties. | nih.gov |
| Antimicrobial Agents | Alkylated P(DMAPMA-co-MMA) copolymers | Alkylated versions of the copolymer show promising biocidal properties against E. coli and S. aureus. | mdpi.com |
Scalability and Industrial Translation of this compound Synthesis and Applications
For p(DMAPMA)-based materials to move from the laboratory to commercial products, scalable and cost-effective manufacturing processes are essential. DMAPMA is noted as a commercially available and relatively affordable monomer, which provides a strong foundation for its industrial use. mdpi.com
Future research in this area will need to address:
Optimized Polymerization Processes: While free radical polymerization is a common and scalable method used for p(DMAPMA), further optimization is needed to control polymer characteristics like molecular weight and polydispersity on an industrial scale. acs.org Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which offer precise control over the polymer architecture, need to be adapted for large-scale production to be economically viable. rsc.orgresearchgate.net
Supply Chain and Raw Material Sourcing: Ensuring a stable and cost-effective supply of the DMAPMA monomer is critical. Research into more efficient synthesis routes for the monomer itself could further reduce costs.
Application-Specific Formulation: Translating laboratory success into industrial products requires developing robust formulations for specific applications. For example, incorporating p(DMAPMA) into paints, coatings, or flocculants requires extensive testing of performance, stability, and compatibility with other components. kjchemicals.co.jp Current industrial applications already include flocculants, chemicals for paper making, dispersants, and cosmetic materials. kjchemicals.co.jp
Table 3: Current and Potential Industrial Applications of p(DMAPMA) To view the data, click the "expand" button.
Interactive Data Table
| Industry | Application | Role of p(DMAPMA) | Citation(s) |
| Water Treatment | Flocculants | Cationic polymer binds to negatively charged particles, aiding in aggregation and removal. | sigmaaldrich.comkjchemicals.co.jp |
| Pulp & Paper | Paper making chemicals | Acts as a retention and drainage aid. | kjchemicals.co.jp |
| Paints & Coatings | Dispersants, Electrodeposition paints | Stabilizes pigments and other particles in formulation; provides cationic charge for electrodeposition. | kjchemicals.co.jp |
| Personal Care | Cosmetic materials | Used for its conditioning and film-forming properties. | kjchemicals.co.jp |
| Oil & Gas | Oily wastewater treatment | Surface-active copolymers act as flotation agents to achieve high oil removal efficiency. | researchgate.net |
| Electronics | CO2 Sensors | The polymer's electrical resistance changes in response to CO2, enabling its use in chemiresistive sensors. | acs.orgnih.gov |
| Biomedical | Biocompatible coatings | Provides a responsive and potentially antimicrobial surface for medical devices. | sigmaaldrich.com |
Comprehensive Environmental Impact Assessment and Lifecycle Analysis of this compound Polymers
As with any polymer intended for widespread use, a thorough understanding of its environmental fate and lifecycle is crucial. numberanalytics.com A key future direction will be to conduct comprehensive Lifecycle Assessments (LCA) for p(DMAPMA)-based materials.
An LCA for p(DMAPMA) would evaluate the environmental impact at every stage:
Raw Material Acquisition: DMAPMA is typically derived from petrochemical feedstocks, so the assessment would include the environmental costs of fossil fuel extraction and processing.
Manufacturing: This stage analyzes the energy consumption, solvent use, and waste generation during the polymerization process. numberanalytics.com Research into greener synthesis routes, such as using water as a solvent or biocatalytic methods, could significantly improve the environmental profile.
Use Phase: The impact during the use phase is application-dependent. For example, in water treatment, p(DMAPMA) has a positive environmental handprint by enabling cleaner water, but potential leaching of residual monomers or oligomers must be considered. mdpi.com
End-of-Life: This is a critical and under-researched area for p(DMAPMA). The hydrolytic stability of the amide bond suggests the polymer may not be readily biodegradable, leading to persistence in the environment. acs.org Future research must focus on:
Biodegradability Studies: Assessing the rate and extent of p(DMAPMA) degradation under various environmental conditions (e.g., in soil, aquatic systems).
Ecotoxicity: Evaluating the potential toxicity of the polymer and its degradation byproducts to aquatic and terrestrial organisms.
Recycling and Disposal: Developing strategies for recycling p(DMAPMA)-containing products or ensuring their safe disposal in landfills or via incineration.
Table 4: Framework for Lifecycle Assessment (LCA) of p(DMAPMA) To view the data, click the "expand" button.
Interactive Data Table
| LCA Stage | Key Considerations for p(DMAPMA) | Future Research Focus | Citation(s) |
| 1. Raw Material | Derived from petrochemicals (e.g., related to acrylic acid synthesis). | Exploring bio-based feedstocks for monomer synthesis. | numberanalytics.commdpi.com |
| 2. Manufacturing | Energy and solvent (e.g., ethanol, benzene (B151609), water) usage in polymerization (free radical, RAFT). | Developing solvent-free or aqueous-based synthesis methods; improving catalyst efficiency. | acs.orgresearchgate.netresearchgate.net |
| 3. Use Phase | Application-dependent. Positive handprint in areas like water purification. Potential for monomer/oligomer leaching. | Quantifying the use-phase benefits and risks; long-term stability studies. | mdpi.comnih.gov |
| 4. End-of-Life | High hydrolytic stability of the amide bond suggests low biodegradability. Fate in landfills or incinerators is unknown. | Conducting standardized biodegradability and ecotoxicity tests; investigating chemical recycling methods. | acs.orgnumberanalytics.comnih.gov |
Theoretical Modeling and Computational Studies on this compound Polymer Behavior
Computational modeling provides invaluable insights into the structure-property relationships of polymers at the molecular level, guiding experimental work and accelerating material design. While some computational work has been done on copolymers containing DMAPMA, dedicated modeling of the homopolymer and its derivatives is a significant area for future research. researchgate.net
Key research areas for modeling include:
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational changes of p(DMAPMA) chains in response to stimuli. nih.gov These studies can predict the Lower Critical Solution Temperature (LCST), the radius of gyration, and the dynamics of polymer collapse or swelling in different solvents and pH conditions. This is analogous to studies performed on similar polymers like PDMAEMA. nih.gov
Quantum Chemistry (e.g., DFT): Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the DMAPMA monomer and its interactions. For example, DFT calculations have been used to model the hydrogen-bonding interactions between a DMAPMA-containing copolymer and a drug molecule, helping to explain drug release kinetics. researchgate.net
Coarse-Grained Modeling: To study the large-scale behavior of p(DMAPMA) systems, such as self-assembly or hydrogel formation, coarse-grained models that simplify the atomic-level detail are necessary. These models can simulate longer timescales and larger system sizes than all-atom MD.
Predicting Reactivity Ratios: Computational methods can be used to predict the reactivity ratios of DMAPMA with other monomers in copolymerization reactions. researchgate.net This information is vital for designing copolymers with specific compositions and properties. For example, reactivity ratios have been experimentally determined for DMAPMA with monomers like methyl acrylate (B77674) and methyl methacrylate. researchgate.net
Table 5: Computational Methods and Their Potential Application to p(DMAPMA) Research To view the data, click the "expand" button.
Interactive Data Table
| Computational Method | Research Question | Insights Gained | Example/Analogy | Citation(s) |
| Molecular Dynamics (MD) | How does p(DMAPMA) respond to changes in temperature and pH in water? | Prediction of LCST, chain conformation (e.g., radius of gyration), solvent interactions, diffusion coefficients. | MD studies on the similar polymer PDMAEMA have successfully modeled these properties. | nih.gov |
| Density Functional Theory (DFT) | What is the nature of the interaction between p(DMAPMA) and a drug molecule? | Calculation of interaction energies, identification of key interactions (e.g., H-bonding), understanding electronic effects. | DFT was used to model H-bonding in a theophylline-loaded hydrogel containing DMAPMA. | researchgate.net |
| Quantum Mechanics (QM) | What is the mechanism of free radical polymerization of DMAPMA? | Calculation of activation energies for propagation steps, predicting polymer tacticity. | QM studies have been used to model the polymerization of dimethylacrylamide. | bogazici.edu.tr |
| Reactivity Ratio Calculation | How will DMAPMA copolymerize with another monomer? | Prediction of copolymer composition based on feed ratios, guiding synthesis of random or block-like copolymers. | Reactivity ratios of DMAPMA with methyl acrylate (MA) and methyl methacrylate (MMA) have been determined experimentally. | researchgate.net |
Q & A
Q. What are the key chemical properties of DMAPMA, and how do they influence its reactivity in polymerization?
DMAPMA is a water-soluble methacrylamide monomer with a tertiary amine group (-N(CH₃)₂) that confers pH responsiveness and hydrophilicity to polymers. Its density is 0.94 g/mL at 25°C, and it has a refractive index of 1.479 . The tertiary amine enables electrostatic interactions and protonation/deprotonation under varying pH conditions, making it suitable for stimuli-responsive materials. Its reactivity in radical polymerization (e.g., RAFT or free-radical methods) allows precise control over polymer architecture, critical for biomedical applications .
Q. What are the standard synthetic routes for DMAPMA-based polymers?
DMAPMA is typically polymerized via controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer). For example, DMAPMA·HCl (the protonated form) is copolymerized with monomers like 2-lactobionamidoethyl methacrylamide (LAEMA) to create glycopolymers for siRNA delivery . Free-radical polymerization is also used, as seen in thermoresponsive copolymers with N-isopropylacrylamide (NIPAM), where DMAPMA introduces pH sensitivity .
Advanced Research Questions
Q. How does DMAPMA enhance the stimuli-responsive behavior of smart polymers, and what methodologies quantify these effects?
DMAPMA’s tertiary amine group enables dual pH- and temperature-responsive behavior in copolymers. For instance, in PNIPAM-co-DMAPMA systems, increasing DMAPMA content raises the lower critical solution temperature (LCST) due to hydrophilic interactions. Differential scanning calorimetry (DSC) and dynamic light scattering (DLS) are used to track LCST shifts and aggregation behavior . In molecularly imprinted hydrogels, DMAPMA’s electrostatic interactions with proteins (e.g., bovine serum albumin) allow salt-sensitive template release, quantified via Scatchard analysis (Ka = 9.6 × 10⁴ L/mol; Qmax = 4.7 µmol/g) .
Q. What strategies optimize DMAPMA-based polymers for gene delivery, and how are conflicting data on efficacy resolved?
DMAPMA’s cationic charge facilitates siRNA complexation via electrostatic interactions. Studies show delivery efficiency depends on polymer molecular weight, charge density, and architecture. For example, block copolymers like P(DMAPMA₆₅-b-LAEMA₁₅) exhibit high gene knockdown (>70% EGFR silencing) with low cytotoxicity due to galactose residues enhancing biocompatibility . Conflicting data on charge effects (e.g., primary vs. tertiary amines in antimicrobial activity) are resolved by systematic copolymer screening. Primary amines in DMAPMA-co-APMA polymers show superior bacterial inhibition (MIC < 10 µg/mL for E. coli) but require balancing with hemolysis assays to ensure selectivity .
Q. How do environmental factors (pH, ionic strength) affect DMAPMA-based polymer performance in drug delivery?
DMAPMA’s protonation state (pKa ~8.5) dictates its interaction with biomolecules. In gene delivery, polyplex stability is pH-dependent: cationic DMAPMA polymers condense siRNA at physiological pH but release it in acidic endosomes. Ionic strength also modulates interactions—e.g., 500 mM NaCl removes protein templates from imprinted hydrogels by disrupting electrostatic bonds . For thermoresponsive systems, salt addition (e.g., LiCl) alters phase transition temperatures, requiring optimization via turbidimetry or rheology .
Q. What advanced characterization techniques validate DMAPMA copolymer structure-function relationships?
- RAFT polymerization : Size-exclusion chromatography (SEC) confirms narrow dispersity (Đ < 1.3) and controlled molecular weights .
- Spectroscopy : ¹H NMR quantifies monomer incorporation ratios, while FTIR verifies quaternization or cross-linking .
- Scattering methods : Static/dynamic light scattering (SLS/DLS) measure hydrodynamic radii and aggregation thresholds in stimuli-responsive systems .
Data Contradiction and Analysis
Q. Why do conflicting results arise in studies of DMAPMA’s antimicrobial efficacy, and how can they be addressed?
Studies report variable antimicrobial activity depending on amine type (primary vs. tertiary) and copolymer composition. For example, primary amines in DMAPMA-co-APMA show higher bactericidal activity but may increase cytotoxicity. Methodological variables (e.g., buffer pH, bacterial strain) also contribute. Standardized protocols—fixed pH (7.4), matched ionic strength (150 mM NaCl), and hemolysis assays—are critical for cross-study comparisons .
Methodological Recommendations
Q. What in vitro assays are essential for evaluating DMAPMA-based polymers in biomedical applications?
- Cytotoxicity : MTT or Alamar Blue assays (e.g., >80% cell viability at 100 µg/mL for glycopolymers) .
- Cellular uptake : Flow cytometry with fluorescently labeled siRNA polyplexes .
- Hemocompatibility : Hemolysis assays (e.g., <5% lysis at therapeutic concentrations) .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
